4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRZRLLNDTCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352754 | |
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153276-35-8 | |
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a key intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, followed by a selective nucleophilic substitution with piperazine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the cyclization of mucochloric acid with phenylhydrazine to form the pyridazinone ring. The resulting intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, is then subjected to a nucleophilic aromatic substitution with piperazine to yield the final product. The selectivity of the second step is crucial, with the chlorine atom at the 5-position being more susceptible to substitution by the amine nucleophile.
Experimental Protocols
Step 1: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one
This procedure is adapted from the synthesis of analogous pyridazinone derivatives.
Reaction: Mucochloric acid is reacted with phenylhydrazine in an acidic medium to yield the dichlorinated pyridazinone intermediate.
Materials:
-
Mucochloric acid
-
Phenylhydrazine
-
Diluted Sulfuric Acid (3M)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1.0 eq.) in diluted sulfuric acid (3M).
-
To this solution, add phenylhydrazine (1.0 eq.) portion-wise while stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 4,5-dichloro-2-phenylpyridazin-3(2H)-one.
Step 2: Synthesis of this compound
This protocol is based on typical conditions for the nucleophilic substitution of dichloropyridazinones with amines.[1]
Reaction: The intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, undergoes a selective monosubstitution reaction with piperazine.
Materials:
-
4,5-dichloro-2-phenylpyridazin-3(2H)-one
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Toluene)
-
Base (e.g., Triethylamine or Potassium Carbonate, optional, if piperazine is used as a salt)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq.) in an anhydrous solvent.
-
Add an excess of anhydrous piperazine (e.g., 2.2 eq.) to the solution. Using an excess of piperazine can help to drive the reaction to monosubstitution and also acts as a base to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for several hours (4-24 hours). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (piperazine hydrochloride) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to isolate the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | 125-127 | Crystalline solid |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | Pale yellow liquid |
| 4,5-dichloro-2-phenylpyridazin-3(2H)-one | C₁₀H₆Cl₂N₂O | 241.07 | 163-164 | Solid |
| Piperazine | C₄H₁₀N₂ | 86.14 | 106 | White solid |
| This compound | C₁₄H₁₅ClN₄O | 290.75 | Not available | Not available |
Note: Data for the final product is theoretical as specific experimental data was not found in the searched literature.
Mandatory Visualizations
The following diagram illustrates the logical workflow of the synthesis process.
This guide provides a solid foundation for the synthesis of this compound. Researchers should optimize the reaction conditions, particularly for the second step, and fully characterize the final product using modern analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
References
Spectroscopic Characterization of Novel Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize novel pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for key spectroscopic techniques, presents quantitative data for representative novel pyridazinone derivatives, and visualizes both the analytical workflow and a relevant biological signaling pathway.
Introduction to Pyridazinone Derivatives
Pyridazinone scaffolds are privileged structures in drug discovery, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The precise elucidation of the chemical structure of newly synthesized pyridazinone derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of biological studies. Spectroscopic techniques are the cornerstone of this structural characterization, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.
Experimental Protocols for Spectroscopic Analysis
The following sections detail standardized protocols for the primary spectroscopic techniques used in the characterization of novel pyridazinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.
2.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of the novel pyridazinone derivative and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer: Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube to a depth of about 4-5 cm.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition: Record the ¹H NMR spectrum at a specific frequency (e.g., 500 MHz). Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7-1.0 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube as described for ¹H NMR.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition: Record the spectrum at a corresponding frequency (e.g., 125 MHz for a 500 MHz spectrometer) with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
2.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid pyridazinone derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
2.3.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the pyridazinone derivative (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute a small aliquot of this solution to the low µg/mL or ng/mL range.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻).
-
Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to determine their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.
Data Presentation: Spectroscopic Data of Novel Pyridazinone Derivatives
The following tables summarize the spectroscopic data for a series of novel antibacterial pyridazinone derivatives, as reported in the literature.[1]
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Selected Pyridazinone Derivatives in DMSO-d₆
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5 | 7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH₂CO) | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 |
| 7 | 13.01 (s, 1H, NH), 7.82 (d, J = 8.0 Hz, 2H, H-Ar), 7.64 (d, J = 8.0 Hz, 2H, H-Ar), 7.56-7.51 (m, 3H, H-Ar), 7.41-7.36 (m, 2H, H-Ar), 6.91 (s, 1H, H-Pyz), 4.12 (s, 2H, NCH₂) | 160.81, 144.35, 140.33, 135.18, 133.25, 130.65, 129.80, 129.59, 129.47, 129.35, 126.09, 125.98, 31.47 |
| 13 | 12.98 (s, 1H, COOH), 7.80 (d, J = 8.2 Hz, 2H, H-Ar), 7.62 (d, J = 8.2 Hz, 2H, H-Ar), 7.54-7.49 (m, 3H, H-Ar), 7.39-7.34 (m, 2H, H-Ar), 6.88 (s, 1H, H-Pyz), 4.85 (s, 2H, NCH₂) | 169.50, 160.79, 144.33, 140.32, 135.16, 133.24, 130.64, 129.78, 129.57, 129.45, 129.33, 126.07, 125.96, 48.50 |
Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyridazinone Derivatives
| Compound | FT-IR (ATR, cm⁻¹) | HRMS (ESI) Calculated [M+H]⁺ | HRMS (ESI) Found [M+H]⁺ |
| 5 | 3206 (N-H), 3061–2875 (C-H), 1646 (C=O), 1605 (C=N) | 331.0350 | 331.0020 |
| 7 | 3195 (N-H), 3055-2865 (C-H), 1650 (C=O), 1600 (C=N) | - | - |
| 13 | 3400-2500 (O-H), 3200 (N-H), 3060-2870 (C-H), 1710 (C=O acid), 1648 (C=O pyridazinone), 1602 (C=N) | - | - |
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of novel pyridazinone derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
Caption: Inhibition of the NF-κB signaling pathway by novel pyridazinone derivatives.
Conclusion
The combination of NMR, FT-IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of novel pyridazinone derivatives. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Furthermore, understanding the interaction of these compounds with key biological pathways, such as the NF-κB signaling cascade, is crucial for the rational design of new and more effective therapeutic agents. The visualized workflow and signaling pathway aim to clarify these complex processes, facilitating further research and development in this promising area.
References
An In-depth Technical Guide to the Chemical Properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS Number: 153276-35-8). While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information on its predicted properties, a detailed, plausible synthetic route based on established chemical precedents, and the known biological activities of structurally related pyridazinone and piperazine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this molecule and its potential applications.
Chemical Identity and Physical Properties
This compound is a heterocyclic organic compound featuring a pyridazinone core substituted with a phenyl group, a chlorine atom, and a piperazine moiety.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| CAS Number | 153276-35-8 | BOC Sciences |
| Hydrochloride CAS | 1052540-00-7 | CHIRALEN |
| Molecular Formula | C₁₄H₁₅ClN₄O | PubChem |
| Molecular Weight | 290.75 g/mol | PubChem |
| Monoisotopic Mass | 290.09344 Da | PubChem |
| Predicted XlogP | 1.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 4,5-dichloro-2-phenylpyridazin-3(2H)-one
The precursor, 4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS 1698-53-9), can be synthesized from mucochloric acid and phenylhydrazine. While a detailed protocol for the direct synthesis of the phenyl derivative was not found, a general method for creating similar pyridazinones is well-established. The melting point of this precursor is reported to be 163-164 °C.
Proposed Synthesis of this compound
The target compound can be synthesized via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of the precursor is displaced by piperazine. The chlorine atom at the 5-position of the pyridazinone ring is generally more susceptible to nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: Add 2.2 equivalents of piperazine to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of piperazine can be used in the presence of an external base like triethylamine or potassium carbonate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature would need to be determined empirically, but starting at room temperature and monitoring the reaction progress by TLC is a standard approach). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. If a precipitate (piperazine hydrochloride) has formed, filter it off. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane/methanol to afford the pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectral and Analytical Data (Reference Data)
As of this writing, no specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, data for structurally similar compounds can provide valuable reference points.
Table 2: Reference ¹H NMR Data for a Structurally Similar Compound
Compound: 4-chloro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-phenyl-3(2H)-pyridazinone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results |
Note: While a search result indicates the existence of a ¹H NMR spectrum for this related compound, the actual spectral data (chemical shifts, multiplicities, etc.) is not provided in the snippet.
Table 3: Predicted Mass Spectrometry Data for the Target Compound
| Adduct | m/z |
| [M+H]⁺ | 291.10072 |
| [M+Na]⁺ | 313.08266 |
| [M-H]⁻ | 289.08616 |
| [M]⁺ | 290.09289 |
| [M]⁻ | 290.09399 |
| Source: PubChem |
Potential Biological Activities and Signaling Pathways
While the specific biological activity of this compound has not been explicitly documented, the pyridazinone and piperazine scaffolds are present in a wide array of pharmacologically active molecules.
Potential Pharmacological Activities:
-
Antihypertensive Activity: Many pyridazinone derivatives have been investigated for their cardiovascular effects, including antihypertensive properties.
-
Anti-inflammatory and Analgesic Effects: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Activity: Piperazine derivatives are known to exhibit significant antibacterial and antifungal properties.
-
Anticancer Activity: Certain pyridazinone derivatives have been evaluated as potential anti-cancer agents.
Potential Signaling Pathways:
Given the diverse biological activities of related compounds, this compound could potentially interact with various signaling pathways. The specific pathway would depend on the ultimate therapeutic target. For example, as an antihypertensive agent, it might modulate pathways involved in the regulation of blood pressure. As an anti-inflammatory agent, it could potentially inhibit enzymes like cyclooxygenase (COX).
Caption: Potential biological activities and associated signaling pathways of the target compound.
Conclusion
This compound is a molecule of interest for drug discovery due to the established pharmacological importance of its constituent pyridazinone and piperazine moieties. While direct experimental data is currently scarce, this guide provides a robust, literature-derived framework for its synthesis and potential properties. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
The Biological Versatility of Pyridazinone Heterocycles: A Technical Guide for Drug Discovery Professionals
Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for versatile molecular interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyridazinone-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the design and development of novel pyridazinone-based therapeutics.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.
Mechanisms of Anticancer Action
1.1.1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridazinone derivatives have been identified as potent inhibitors of VEGFR-2. By blocking the ATP-binding site of the kinase, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing endothelial cell proliferation and migration.[1]
1.1.2. Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Certain pyridazinone compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 10l was found to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.
1.1.3. Cell Cycle Arrest: The regulation of the cell cycle is a critical target in cancer therapy. Pyridazinone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. For instance, compound 10l was observed to cause cell cycle arrest in the G0-G1 phase in the A549/ATCC non-small cell lung cancer (NSCLC) cell line.[1] This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell division.
Quantitative Anticancer Activity Data
The anticancer efficacy of pyridazinone derivatives is typically quantified by parameters such as GI₅₀ (50% Growth Inhibition), and IC₅₀ (50% Inhibitory Concentration).
| Compound ID | Target/Assay | Cell Line(s) | Activity (µM) | Reference |
| 10l | GI₅₀ | NSCLC, CNS, Breast Cancer Panels | 1.66 - 100 | [2] |
| 17a | GI₅₀ | NSCLC, CNS, Breast Cancer Panels | 1.66 - 100 | [2] |
| Compound 43 | IC₅₀ | Panc-1 (Pancreatic Cancer) | 2.9 | [3] |
| Compound 43 | IC₅₀ | Paca-2 (Pancreatic Cancer) | 2.2 | [3] |
| Compound 9 | VEGFR-2 Inhibition | - | 1.04 | |
| Compound 20 | VEGFR-2 Inhibition | - | 0.64 | |
| Compound 22 | VEGFR-2 Inhibition | - | 0.73 | |
| Compound 23 | VEGFR-2 Inhibition | - | 0.78 |
Experimental Protocols
1.3.1. NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay): This is a high-throughput screening method used to evaluate the cytotoxic or cytostatic effects of compounds against a panel of 60 human cancer cell lines.
-
Protocol:
-
Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Compound Addition: Test compounds are added at five different 10-fold dilutions and incubated for an additional 48 hours.
-
Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Quantification: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.
-
1.3.2. VEGFR-2 Kinase Inhibition Assay: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Protocol:
-
Reaction Setup: In a microplate, the recombinant human VEGFR-2 kinase domain is added to a kinase buffer containing a specific peptide substrate.
-
Inhibitor Addition: The pyridazinone test compound is added in serial dilutions.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection: A detection reagent (e.g., Kinase-Glo™) is added to stop the reaction and measure the amount of ATP consumed. The resulting luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[4]
-
1.3.3. Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the test pyridazinone compound for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
-
Antimicrobial Activity
Pyridazinone derivatives have shown notable activity against a range of pathogenic bacteria and fungi, presenting a promising scaffold for the development of new anti-infective agents.
Spectrum of Activity
Various studies have reported the efficacy of pyridazinone compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.
-
Antibacterial: Activity has been observed against Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[5][6][7]
-
Antifungal: Significant activity has been demonstrated against Candida albicans and Aspergillus niger.[5][6]
Quantitative Antimicrobial Activity Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Organism | Activity (MIC in µg/mL) | Reference |
| 10h | Staphylococcus aureus | 16 | [1] |
| 8g | Candida albicans | 16 | [1] |
| Compound 7 | E. coli, S. aureus, S. typhimurium, A. baumannii | 7.8 (µM) | [7] |
| Compound 13 | Acinetobacter baumannii | 3.74 (µM) | [7] |
| Compound 13 | Pseudomonas aeruginosa | 7.48 (µM) | [7] |
| Compound 3 | Staphylococcus aureus (MRSA) | 4.52 (µM) | [7] |
| 14c | Bacillus subtilis | 15.62 | [8] |
Experimental Protocol: Broth Microdilution Assay
This is the standard method for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The microorganism to be tested is cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Anti-inflammatory Activity
Pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Mechanism of Action: COX Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1 (constitutive, involved in housekeeping functions like gastric protection) and COX-2 (inducible, upregulated at sites of inflammation). Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Several pyridazinone derivatives have shown potent and selective inhibition of COX-2.[5][9]
Quantitative Anti-inflammatory Activity Data
The efficacy of anti-inflammatory pyridazinones is measured by their IC₅₀ values against COX-1 and COX-2 enzymes. A high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is desirable.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6b | >10 | 0.18 | >55.5 | [5] |
| 4c | >10 | 0.26 | >38.4 | [5] |
| 9a | 0.33 | 0.0155 | 21.29 | [9] |
| 16b | 0.315 | 0.0169 | 18.63 | [9] |
| 5a | 12.87 | 0.77 | 16.70 | [10] |
| Celecoxib (Ref.) | 5.75 | 0.35 | 16.4 | [5][10] |
| Indomethacin (Ref.) | 0.21 | 0.42 | 0.50 | [5][10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Protocol:
-
Animal Grouping and Dosing: Rats are divided into groups: a control group (vehicle), a reference group (e.g., Indomethacin), and test groups receiving different doses of the pyridazinone compound orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes) post-dosing, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Cardiovascular Activity
The pyridazinone nucleus is present in several cardiovascular drugs. Research has focused on developing new derivatives with antihypertensive and vasodilator properties.
Mechanism of Action: ACE Inhibition
The Renin-Angiotensin System (RAS) is a key regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a crucial role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major strategy for treating hypertension. Some pyridazinone derivatives have been identified as ACE inhibitors.[11][12]
Quantitative Cardiovascular Activity Data
The antihypertensive potential is often assessed by the IC₅₀ value for ACE inhibition or by measuring the reduction in blood pressure in animal models.
| Compound ID | Target/Assay | Activity | Reference |
| Compound 6 | ACE Inhibition (IC₅₀) | 5.78 µg/mL | [11][12] |
| Lisinopril (Ref.) | ACE Inhibition (IC₅₀) | 0.85 µg/mL | [11][12] |
| Compound 9 | Vasodilatory Action (IC₅₀) | 0.051 µM | [3] |
| Compound 19 | Vasorelaxant Activity (IC₅₀) | 0.250 µM | [3] |
Experimental Protocol: In Vitro ACE Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the ACE enzyme.
-
Protocol:
-
Reagent Preparation: Prepare a buffer solution, an ACE enzyme solution, and a substrate solution (e.g., Hippuryl-His-Leu or a fluorogenic substrate).
-
Reaction Mixture: In a microplate or test tube, the test compound is pre-incubated with the ACE enzyme solution at 37°C.
-
Substrate Addition: The substrate is added to initiate the enzymatic reaction, followed by incubation at 37°C for a specified duration (e.g., 45-60 minutes).
-
Reaction Termination: The reaction is stopped, often by adding a strong acid (e.g., HCl).
-
Quantification: The product of the reaction (e.g., hippuric acid) is quantified. This can be done by extracting the product and measuring its absorbance at 228 nm, or by measuring the fluorescence of a cleaved fluorogenic substrate.
-
Calculation: The percentage of ACE inhibition is calculated, and the IC₅₀ value is determined.
-
The pyridazinone scaffold represents a highly versatile and promising core for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The data and protocols compiled in this guide highlight the significant potential of this heterocyclic system. By understanding the mechanisms of action, leveraging quantitative structure-activity relationship data, and employing standardized experimental protocols, researchers can continue to explore and optimize pyridazinone-based compounds to address unmet needs in modern medicine.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 12. orientjchem.org [orientjchem.org]
Mechanism of action of substituted pyridazinone compounds
An in-depth technical guide or whitepaper on the core mechanism of action of substituted pyridazinone compounds, designed for researchers, scientists, and drug development professionals.
Introduction to Substituted Pyridazinones
Pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged structure in medicinal chemistry. Its derivatives are the subject of intensive investigation due to their broad spectrum of pharmacological activities. The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from cardiovascular and anti-inflammatory to anticancer. This guide delves into the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Cardiovascular Effects: Phosphodiesterase 3 (PDE3) Inhibition
A prominent mechanism of action for several pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition forms the basis of their use as cardiotonic and vasodilatory agents in the treatment of acute heart failure.
Mechanism of Action: PDE3 inhibitors prevent the degradation of cAMP in cardiac and vascular smooth muscle cells. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates cardiac calcium channels. This leads to an enhanced influx of calcium from the sarcoplasmic reticulum during the action potential, resulting in a positive inotropic effect (increased force of contraction). Simultaneously, the elevated cAMP levels in vascular smooth muscle cause vasodilation, reducing both preload and afterload on the heart. This dual action improves cardiac output and efficiency in patients with heart failure.
Caption: Signaling pathway of PDE3 inhibition by substituted pyridazinones.
Data Presentation: Pyridazinone-Based PDE3 Inhibitors
| Compound Name | PDE3 Inhibitory Activity (IC50) | Notes | Reference |
| Pimobendan | - | A well-known pyridazinone-based PDE3 inhibitor used in heart failure. | |
| Imazodan | - | A cardiotonic agent from the pyridazinone class. | |
| Indolidan | - | Another example of a pyridazinone derivative acting as a cardiotonic agent. | |
| MCI-154 | - | A novel cardiotonic agent that inhibits cardiac phosphodiesterase III. | |
| Compound 72 | 2.75 µM | A pyrazolopyridine-pyridazinone with balanced PDE3/PDE4 inhibitory activity. |
Experimental Protocols: PDE Inhibition Assay
A common method to determine the inhibitory activity of compounds against PDE enzymes involves a two-step enzymatic reaction.
-
PDE Reaction: The test compound is incubated with a specific purified PDE isoenzyme (e.g., PDE3B or PDE4B) in the presence of the enzyme's substrate, cAMP or cGMP. The PDE enzyme hydrolyzes the cyclic nucleotide into its corresponding monophosphate (e.g., cAMP to 5'-AMP).
-
Detection: A second enzyme, 5'-nucleotidase, is added to the mixture. This enzyme converts the 5'-AMP into adenosine and inorganic phosphate (Pi).
-
Quantification: The amount of inorganic phosphate generated is then quantified using a colorimetric reagent, such as malachite green. The absorbance is measured, and the level of PDE inhibition is calculated by comparing the results for the test compound to a control reaction without any inhibitor.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of concentrations of the inhibitor. The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.
Anti-inflammatory Mechanisms
Substituted pyridazinones exhibit significant anti-inflammatory properties through multiple mechanisms, primarily by inhibiting phosphodiesterase type 4 (PDE4) and cyclooxygenase (COX) enzymes.
Phosphodiesterase 4 (PDE4) Inhibition
Mechanism of Action: PDE4 is the predominant PDE isoenzyme in various immune and inflammatory cells, including macrophages, neutrophils, and T-cells. By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels within these cells. Elevated cAMP activates PKA, which in turn phosphorylates and inactivates key signaling components in inflammatory pathways, such as NF-κB. This ultimately leads to a reduction in the production and release of potent pro-inflammatory mediators, including cytokines like TNF-α, IL-1, and IL-6, and chemokines like IL-8, thereby suppressing the inflammatory response.
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
Cyclooxygenase (COX) Inhibition
Mechanism of Action: Similar to classic non-steroidal anti-inflammatory drugs (NSAIDs), certain pyridazinone derivatives exert their effects by inhibiting COX enzymes (both COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, these compounds reduce the synthesis of prostaglandins, leading to analgesic and anti-inflammatory effects. A key goal in the development of these compounds is to improve the gastrointestinal safety profile compared to traditional NSAIDs.
Data Presentation: Anti-inflammatory Activity of Pyridazinones
| Compound | Target/Assay | Activity | Reference |
| 4ba | PDE4B | IC50 = 251 ± 18 nM | |
| Compound 20 | Carrageenan-induced paw edema | 77.23% inhibition | |
| Compound 26 | Carrageenan-induced paw edema | 67.48% inhibition | |
| Ibuprofen (Ref.) | Carrageenan-induced paw edema | 85.77% inhibition | |
| Emorfazone | COX inhibitor | Marketed analgesic and anti-inflammatory drug. |
Experimental Protocols: Evaluating Anti-inflammatory Activity
In Vivo: Carrageenan-Induced Rat Paw Edema This is a standard model for evaluating acute inflammation.
-
Animal Dosing: Rats are divided into groups and administered the test compound, a reference drug (e.g., indomethacin), or a vehicle control, typically via oral gavage.
-
Inflammation Induction: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% w/v) is administered into the right hind paw of each rat to induce localized edema.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the compound's anti-inflammatory activity.
In Vitro: LPS-Induced Cytokine Release in Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary human macrophages are cultured.
-
Treatment: Cells are pre-treated with various concentrations of the pyridazinone compound for a short period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for cytokine production and release.
-
Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in cytokine levels in treated cells compared to LPS-only controls indicates the compound's anti-inflammatory potential.
Anticancer Mechanisms
The pyridazinone scaffold is a versatile platform for the development of anticancer agents that act through diverse mechanisms, including the inhibition of critical cellular kinases and the induction of programmed cell death (apoptosis).
Mechanisms of Action:
-
Kinase Inhibition: Many pyridazinone derivatives are designed as kinase inhibitors. They can target enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression, leading to cell cycle arrest and preventing proliferation. Others target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby inhibiting tumor blood supply. Additional targets include Bruton's tyrosine kinase (BTK) and Dihydrofolate Reductase (DHFR).
-
Apoptosis Induction: Certain pyridazinone compounds can trigger apoptosis in cancer cells. For example, the derivative Pyr-1 was found to induce apoptosis by causing an accumulation of reactive oxygen species (ROS) and poly-ubiquitinated proteins, leading to cellular stress and programmed cell death. Other compounds can modulate the expression of key apoptotic regulatory genes like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).
-
Tubulin Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell death.
Caption: Typical workflow for evaluating the anticancer activity of novel compounds.
Data Presentation: Anticancer Activity of Pyridazinone Derivatives
| Compound | Target/Mechanism | Cell Line | Activity (IC50 / CC50) | Reference |
| Pyr-1 | Apoptosis Induction | Various (22 lines) | Low µM to nM range | |
| 11m | CDK2 Inhibition | T-47D (Breast) | 0.43 ± 0.01 µM | |
| 11m | CDK2 Inhibition | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | |
| 35 | DHFR Inhibition | OVCAR-3 (Ovarian) | 0.32 µM | |
| 37 | BTK Inhibition | - | 2.1 nM | |
| 43 | Tubulin Inhibition | PANC-1 (Pancreatic) | 2.9 µM | |
| 17a | VEGFR-2 Inhibition | - | High docking score (-32.65 kcal/mol) |
Experimental Protocols: Key Anticancer Assays
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cell.
-
Analysis: The data is analyzed to generate a histogram showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion
Substituted pyridazinone compounds represent a remarkably versatile and pharmacologically significant class of heterocyclic molecules. Their mechanisms of action are diverse, targeting key enzymes and pathways implicated in a wide range of human diseases. By acting as inhibitors of phosphodiesterases (PDE3 and PDE4), they offer therapeutic potential for cardiovascular and inflammatory disorders. Furthermore, their ability to inhibit critical kinases, disrupt cell cycle progression, and induce apoptosis underscores their promise as a scaffold for the development of novel anticancer agents. The continued exploration of structure-activity relationships and the elucidation of specific molecular interactions will undoubtedly pave the way for the design of next-generation pyridazinone-based therapeutics with enhanced potency and selectivity.
The Pyridazinone Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a privileged scaffold for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridazinone analogs across various key therapeutic areas, including cardiovascular diseases, oncology, and inflammation. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pyridazinone core to facilitate future drug discovery endeavors.[3]
Cardiovascular Applications: Vasodilators and Cardiotonic Agents
Pyridazinone derivatives have a rich history in cardiovascular research, with many compounds exhibiting potent vasodilatory and cardiotonic effects.[4][5] A primary mechanism of action for these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and increased cardiac contractility.[4][6]
Structure-Activity Relationship of Pyridazinone-Based PDE Inhibitors
The SAR of pyridazinone analogs as PDE inhibitors has been extensively studied. Key structural modifications influencing potency and selectivity are summarized below.
Key SAR Observations:
-
Substitution at the 6-position: Aromatic or heteroaromatic rings at this position are crucial for activity. Electron-donating or -withdrawing groups on this ring can modulate potency.
-
Modifications at the 2-position: The nature of the substituent on the pyridazinone nitrogen significantly impacts activity. Small alkyl or substituted alkyl groups are often favored.
-
4,5-Dihydropyridazinone Core: Saturation of the 4,5-double bond can lead to potent PDE3 inhibitors.[4]
-
Fused Ring Systems: Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole, can lead to highly potent and selective inhibitors of other PDE isoforms like PDE5.[4][7]
Quantitative Data: PDE Inhibition by Pyridazinone Analogs
The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against various PDE isoforms.
| Compound | R1 | R2 | Target | IC50 (µM) | Reference |
| Imazodan analog (21a) | H | 5-methyl | PDE3 | 0.6 | [4] |
| Tetrahydrobenzimidazole analog (21b) | - | - | PDE3 | 0.15 | [4] |
| Compound 22 | - | - | PDE3 | 10 | [4] |
| Pyrazolo[3,4-d]pyridazinone (23a) | Benzyl | Methyl (on pyrazole) | PDE5 | 0.14 | [4] |
| Pyrazolo[3,4-d]pyridazinone (23b) | Benzyl | Branched alkyl (on pyrazole) | PDE5 | 0.18 | [4] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | - | - | PDE5 | 0.034 | [4] |
| N,O-dibenzyl derivative (10) | Benzyl | O-benzyl | Vasodilator | 35.3 | [4] |
| Compound 9 | 4-carboxymethyloxyphenyl | Amide derivative | Vasodilator | 0.051 | [4] |
Experimental Protocol: In Vitro PDE Inhibition Assay
A common method for determining the PDE inhibitory activity of pyridazinone analogs is the two-step radioenzymatic assay.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP or [3H]-cGMP) by a specific PDE isozyme.
Procedure:
-
Enzyme Preparation: PDE isozymes are typically isolated from tissue sources (e.g., guinea pig ventricular muscle) or expressed in recombinant systems.[4]
-
Reaction Mixture: The test compound, the PDE enzyme, and a radiolabeled cyclic nucleotide are incubated in a suitable buffer.
-
Hydrolysis: The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate.
-
Separation: The reaction is terminated, and the unhydrolyzed substrate is separated from the hydrolyzed product, often using ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured by liquid scintillation counting.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from concentration-response curves.
Signaling Pathway: PDE3 Inhibition in Cardiomyocytes
The following diagram illustrates the signaling pathway affected by PDE3 inhibitors in cardiac muscle cells.
Caption: PDE3 inhibition by pyridazinone analogs increases cAMP levels.
Anticancer Activity: Targeting Key Signaling Pathways
The pyridazinone scaffold has proven to be a versatile core for the development of potent anticancer agents.[3][8] These compounds exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), cell cycle kinases, and other crucial enzymes involved in cancer progression.[4][9]
Structure-Activity Relationship of Pyridazinone-Based Anticancer Agents
The SAR of pyridazinone analogs as anticancer agents is highly dependent on the specific molecular target.
Key SAR Observations for VEGFR-2 Inhibitors:
-
Core Structure: A diarylurea moiety attached to the pyridazinone core is a common feature in potent VEGFR-2 inhibitors.[9]
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the diarylurea moiety significantly influence potency and selectivity.
-
Linker: The linker connecting the pyridazinone to the diarylurea can be modified to optimize physicochemical properties.
Key SAR Observations for PARP-1 Inhibitors:
-
Proline Residue: A proline residue has been identified as essential for potent PARP-1 inhibitory activity.[4]
-
Stereochemistry: The stereochemistry of the proline residue is critical, with the (R)-isomer often being more active than the (S)-enantiomer.[4]
Quantitative Data: Anticancer Activity of Pyridazinone Analogs
The following table summarizes the in vitro activity of selected pyridazinone derivatives against various cancer cell lines and molecular targets.
| Compound | Target | Cell Line/Enzyme | IC50/GI% | Reference |
| Compound 10l | VEGFR-2 (presumed) | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [10] |
| Compound 17a | VEGFR-2 | VEGFR-2 Enzyme | - | [10] |
| PARP-1 Inhibitor (40, R-isomer) | PARP-1 | PARP-1 Enzyme | 1.3 nM | [4] |
| PARP-1 Inhibitor (40, S-isomer) | PARP-1 | PARP-1 Enzyme | 3.8 nM | [4] |
| Compound 39 | EED | EED Enzyme | 0.62 µM | [11] |
| DCPYR | - | MAC16 | - | [12] |
| AAF | - | MAC13, MAC16 | 18.4 µM | [12] |
Experimental Protocol: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test pyridazinone analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.[10]
Signaling Pathway: VEGFR-2 Inhibition by Pyridazinone Derivatives
The diagram below illustrates how pyridazinone-based inhibitors block the VEGFR-2 signaling cascade.
Caption: Pyridazinone inhibitors block VEGFR-2 signaling.
Anti-inflammatory Activity
Pyridazinone derivatives have also been investigated for their anti-inflammatory properties.[1][13] The mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[1][3]
Structure-Activity Relationship of Anti-inflammatory Pyridazinones
Key SAR Observations for COX-2 Inhibitors:
-
Vicinal Disubstitution: Vicinally disubstituted pyridazinones have been shown to be potent and selective COX-2 inhibitors.[1]
-
Substituents at the 2- and 6-positions: The presence of specific groups, such as an acetamide side chain at the 2-position and a phenyl ring at the 6-position, can enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[1]
Key SAR Observations for PDE4 Inhibitors:
-
Biphenyl Moiety: The incorporation of a biphenyl group has been a successful strategy in designing potent PDE4 inhibitors.[14]
-
Indole Moiety: Pyridazinone derivatives bearing an indole moiety have also shown promise as PDE4B inhibitors.[15]
Experimental Workflow: Screening for Anti-inflammatory Activity
The following diagram outlines a typical workflow for identifying and characterizing the anti-inflammatory potential of pyridazinone analogs.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarena.com [scholarena.com]
- 13. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry with a wide spectrum of biological activities. The accurate determination of its physicochemical properties is a foundational step in its development as a potential therapeutic agent.
Table 1: Chemical Identity and Physicochemical Data of this compound
| Property | Data |
| Chemical Structure | (Note: A placeholder for the chemical structure, as a definitive public domain image is unavailable. The structure is defined by its IUPAC name.) |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅ClN₄O |
| Molecular Weight | 290.75 g/mol |
| LogP (Lipophilicity) | Predicted values for structurally similar compounds suggest a moderate to high lipophilicity. For instance, the computed XLogP3-AA for 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is 1.6.[1] Experimental determination is required for an accurate value. |
| pKa (Ionization Constant) | The piperazine moiety introduces basic centers. The pKa is a critical parameter that will influence solubility and permeability at physiological pH. Experimental determination via potentiometric titration or spectrophotometry is recommended. |
| Aqueous Solubility | Solubility is expected to be pH-dependent due to the ionizable piperazine group.[2] Experimental determination using methods like the shake-flask technique is necessary to quantify its solubility under various pH conditions. |
Note: The physicochemical data presented are largely based on predictions and data from analogous structures due to the limited availability of experimental results for the specific target compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability.[3] Both thermodynamic and kinetic solubility are important parameters in drug discovery.[4]
a) Thermodynamic Solubility: The Shake-Flask Method
Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium solubility of a compound.[1]
-
Principle: A saturated solution of the compound is created by shaking an excess amount of the solid drug in a specific solvent (e.g., water, buffer of a certain pH) until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
-
Protocol:
-
Add an excess amount of the test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).[1]
-
Carefully collect the supernatant (the saturated solution).
-
Determine the concentration of the compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]
-
The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
-
b) Kinetic Solubility: High-Throughput Methods
Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[5]
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods like nephelometry (light scattering).[5]
-
Protocol (Nephelometry-based):
-
Prepare serial dilutions of the compound in DMSO in a microplate format (e.g., 96- or 384-well).
-
Add the aqueous buffer to each well.
-
Measure the light scattering in each well using a microplate nephelometer.
-
Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[5]
-
Determination of Lipophilicity (LogP)
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.
a) Shake-Flask Method for LogP Determination
This is the traditional and most accurate method for measuring logP.[7]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the organic phase to that in the aqueous phase.[7]
-
Protocol:
-
Prepare a solution of the compound in either pre-saturated n-octanol or pre-saturated water/buffer.
-
Add a known volume of the other pre-saturated solvent to a separation funnel.
-
Shake the funnel for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely.
-
Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculate LogP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[7]
-
b) RP-HPLC Method for LogP Estimation
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating logP.[8][9]
-
Principle: There is a linear correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its logP value. By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be estimated from its retention time.[9]
-
Protocol:
-
Select a set of standard compounds with well-established logP values that span the expected range of the test compound.
-
Inject each standard compound onto an RP-HPLC system (e.g., C18 column) and record its retention time.
-
Calculate the capacity factor (k) for each standard.
-
Plot log k against the known logP values to generate a calibration curve.
-
Inject the test compound under the same chromatographic conditions and determine its retention time and log k.
-
Use the calibration curve to determine the logP of the test compound.[10]
-
Determination of Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[2] It is a critical property for understanding a drug's behavior in different physiological compartments with varying pH.
a) Potentiometric Titration
This is a classic and widely used method for pKa determination, particularly for compounds with sufficient solubility.
-
Principle: The compound is dissolved in water (often with a co-solvent if solubility is low) and titrated with a strong acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
-
Protocol:
-
Dissolve a precise amount of the compound in a solution of known ionic strength.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve.
-
b) UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.
-
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
-
Protocol:
-
Prepare a series of buffers with a range of pH values.
-
Prepare solutions of the compound with a constant concentration in each buffer.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Identify a wavelength where the absorbance of the ionized and unionized species differs significantly.
-
Plot the absorbance at this wavelength against the pH. This will typically yield a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical relationships and workflows in physicochemical property determination.
Caption: Workflow for Physicochemical Profiling in Drug Discovery.
Conclusion
The physicochemical properties of this compound, including its solubility, lipophilicity, and ionization constant, are fundamental to its potential as a drug candidate. While specific experimental data for this compound are limited, this guide provides the established, robust methodologies required for their determination. The application of these experimental protocols will yield the critical data needed to build a comprehensive profile of the compound, enabling informed decisions in lead optimization, formulation development, and overall drug design strategy.
References
- 1. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chembk.com [chembk.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Chloro-5-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one [lgcstandards.com]
- 6. US10787419, Serial # 50 | C30H25Cl2N5O2S | CID 155921873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Potential Therapeutic Targets of Pyridazinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have enabled the development of potent and selective modulators of various enzymes and receptors. This technical guide provides an in-depth overview of the key therapeutic targets of pyridazinone-based compounds, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.
Key Therapeutic Targets and Quantitative Data
The therapeutic potential of pyridazinone derivatives spans several major disease areas, including inflammation, cardiovascular diseases, cancer, and neurological disorders. The following tables summarize the in vitro inhibitory activities of representative pyridazinone compounds against their primary molecular targets.
Table 1: Anti-inflammatory and Analgesic Targets
| Compound Class | Target | Compound Example | IC50 (µM) | Reference |
| Pyrazole-pyridazine hybrids | COX-2 | Compound 6f | 1.15 | |
| Pyrazole-pyridazine hybrids | COX-2 | Compound 5f | 1.50 | |
| Pyridazinone derivatives | PDE4B | Compound 4ba | 0.251 | [1] |
Table 2: Cardiovascular Targets
| Compound Class | Target | Compound Example | IC50 (µM) | Reference |
| Tricyclic pyridazinones | PDE3 | Compound 32 | 1.6 | [2] |
| Tricyclic pyridazinones | PDE3 | Compound 31 | 1.8 | [2] |
| Pyrazolopyrimidopyridazinones | PDE5 | Compound 5r | 0.0083 | [3] |
Table 3: Anticancer Targets
| Compound Class | Target | Compound Example | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyridazinone | BTK | Compound 8 | 2.1 | [4] |
| Pyrazolo[3,4-d]pyridazinone | FGFR1 | Compound 1 | 114.5 | [5] |
| Pyrazolo[3,4-d]pyridazinone | FGFR2 | Compound 2 | 0.7 | [6] |
| Pyridazinone-based | VEGFR-2 | Compound 10 | 120 | [7] |
| Pyridazinone-based | VEGFR-2 | Compound 8 | 130 | [7] |
| Pyridazinone-based | VEGFR-2 | Compound 9 | 130 | [7] |
Table 4: Neurological and Metabolic Targets
| Compound Class | Target | Compound Example | IC50 (µM) | Reference |
| Pyridazinone derivatives | MAO-B | Compound T6 | 0.013 | |
| Pyridazinone derivatives | MAO-B | Compound T3 | 0.039 | |
| Pyridazinone derivatives | MAO-B | Compound TR16 | 0.17 | [8] |
| Pyridazinone derivatives | MAO-B | Compound TR2 | 0.27 | [8] |
| Pyridazinone derivatives | Aldose Reductase 2 | Zopolrestat | 0.0021 | [2] |
| Pyridazinone derivatives | Aldose Reductase 2 | Ponalrestat | 0.020 | [2] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which the therapeutic targets are involved is crucial for elucidating the mechanism of action of pyridazinone compounds and for predicting their potential therapeutic effects and side effects.
Anti-inflammatory Signaling: COX-2 and PDE4
dot
Caption: COX-2 and PDE4 inflammatory pathways targeted by pyridazinones.
Cardiovascular Signaling: PDE3 in Cardiomyocytes
dot
Caption: PDE3 signaling in cardiomyocytes and its inhibition by pyridazinones.
Anticancer Signaling: VEGFR-2 and FGFR Pathways
dot
Caption: VEGFR-2 and FGFR signaling pathways in cancer, targeted by pyridazinones.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of pyridazinone compounds against their therapeutic targets. Below are representative protocols for key in vitro assays.
In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound for the inhibition of cyclooxygenase-2 (COX-2).
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 substrate (e.g., Arachidonic Acid)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Test pyridazinone compounds
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test pyridazinone compound in DMSO.
-
Serially dilute the test compound stock solution with assay buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the diluted test compounds, positive control, and a vehicle control (DMSO in assay buffer).
-
Prepare a COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.
-
Add the COX-2 enzyme solution to each well containing the test compounds and controls.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Prepare a substrate solution containing the COX-2 substrate and the fluorometric probe in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 10 minutes).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro PDE4B Inhibition Assay (Luminescent)
Objective: To determine the IC50 value of a test compound for the inhibition of phosphodiesterase 4B (PDE4B).
Materials:
-
Human recombinant PDE4B enzyme
-
cAMP substrate
-
Luminescent detection reagents (e.g., Kinase-Glo®)
-
PDE assay buffer
-
DMSO
-
Test pyridazinone compounds
-
Known PDE4 inhibitor as a positive control (e.g., Roflumilast)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyridazinone compound in DMSO and then in assay buffer.
-
In a 96-well white microplate, add the diluted test compounds, a positive control, and a vehicle control.
-
Add the PDE4B enzyme to each well, except for the no-enzyme control wells.
-
Add the cAMP substrate to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the enzymatic reaction and detect the remaining cAMP by adding the luminescent detection reagent.
-
Incubate for a further period to stabilize the luminescent signal.
-
Measure the luminescence in a microplate reader.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro VEGFR-2 Kinase Assay (Luminescent)
Objective: To determine the IC50 value of a test compound for the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
DMSO
-
Test pyridazinone compounds
-
Known VEGFR-2 inhibitor as a positive control (e.g., Sorafenib)
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test pyridazinone compound in kinase assay buffer.
-
In a 96-well white microplate, add the diluted test compounds, a positive control, and a vehicle control.
-
Add the VEGFR-2 enzyme to each well.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.
In Vitro MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound for the inhibition of monoamine oxidase B (MAO-B).
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a luminogenic substrate)
-
Fluorometric or luminescent detection reagents
-
MAO-B assay buffer
-
DMSO
-
Test pyridazinone compounds
-
Known MAO-B inhibitor as a positive control (e.g., Selegiline)
-
96-well black or white microplate
-
Fluorescence or luminescence microplate reader
Procedure:
-
Prepare serial dilutions of the test pyridazinone compound.
-
In a suitable 96-well microplate, add the diluted test compounds, a positive control, and a vehicle control.
-
Add the MAO-B enzyme to each well.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent to measure the product formed (e.g., hydrogen peroxide or a luminescent product).
-
Read the fluorescence or luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion
Pyridazinone-based compounds represent a highly versatile and promising class of molecules for the development of novel therapeutics. Their ability to potently and selectively inhibit a diverse range of enzymes and receptors involved in critical disease pathways underscores their importance in modern drug discovery. This technical guide provides a foundational resource for researchers in the field, offering a consolidated view of the key therapeutic targets, quantitative inhibitory data, and robust experimental protocols to guide the design and evaluation of new pyridazinone derivatives. The continued exploration of this chemical scaffold is anticipated to yield innovative treatments for a multitude of challenging diseases.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. FGFR1 Kinase Enzyme System [promega.com]
- 4. FGFR1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes & Protocols for the Analysis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical quantification and characterization of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. The methodologies outlined are based on established analytical techniques for pyridazinone derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control.
Introduction
This compound is a pyridazinone derivative. Pyridazinone cores are prevalent in many biologically active compounds, necessitating robust and reliable analytical methods for their characterization and quantification in various matrices. This document details protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are powerful techniques for the analysis of such compounds in pharmaceutical settings.[1][2] These methods are crucial for drug discovery, product characterization, metabolism studies, and the identification of impurities.[1]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity and determining the concentration of this compound. The following protocol is a starting point and may require optimization based on specific sample matrices and instrumentation.
2.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and data acquisition software.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax RX-C18, 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended.
-
Solvent A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, with the pH adjusted to 2.5 using phosphoric acid.[3]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 65 35 15.0 35 65 20.0 35 65 22.0 65 35 | 25.0 | 65 | 35 |
-
Column Temperature: 40 °C.[4]
-
Detection Wavelength: 250 nm (A UV scan of the analyte is recommended to determine the optimal wavelength).[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the compound can be determined by calculating the percentage peak area of the main peak relative to the total peak area.
-
For quantification, a calibration curve should be constructed using standard solutions of known concentrations.
-
2.1.2. Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Zorbax RX-C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.02 M KH2PO4, pH 2.5[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 35% to 65% B over 15 min[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Temperature | 40 °C[4] |
| Detection | UV at 250 nm[4] |
| Injection Volume | 10 µL[4] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification
UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices, such as biological samples.[1][5]
2.2.1. Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for nitrogen-containing compounds.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion (M+H)+ and the most abundant product ions.
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve the best signal intensity for the analyte.
-
-
Sample Preparation (for biological matrices):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma/serum sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.
-
2.2.2. Data Presentation: UPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | Hypersil GOLD C18 (4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | 0.025% Ammonia in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 15% to 80% B over 12 min[5] |
| Flow Rate | 1.0 mL/min[5] |
| Ionization | ESI Positive[5] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability for its intended purpose.
Caption: Workflow for Analytical Method Validation.
Sample Preparation and Analysis Workflow
The diagram below outlines the general steps from sample receipt to final data analysis for the quantification of this compound.
Caption: General Workflow for Sample Analysis.
Characterization of Pyridazinone Derivatives
In addition to chromatographic methods, spectroscopic techniques are essential for the structural confirmation of newly synthesized pyridazinone derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups present in the molecule.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight of the compound.[6]
These characterization methods are typically employed during the synthesis and initial identification phases of drug development.[6]
Conclusion
The analytical methods and protocols provided in this document offer a robust framework for the analysis of this compound. The HPLC method is suitable for routine purity testing and quantification, while the UPLC-MS/MS method provides the high sensitivity required for bioanalytical applications. It is imperative that these methods are validated according to the specific requirements of the intended application to ensure accurate and reliable results.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Pyridazinone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This versatile scaffold has been successfully employed in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and cardiovascular disorders. The pyridazinone core acts as a key pharmacophore, enabling interaction with a variety of biological targets. High-throughput screening (HTS) of pyridazinone libraries is a critical step in the drug discovery process, allowing for the rapid identification of lead compounds with desired biological activities. These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the screening of pyridazinone libraries, along with representative data and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activities of Pyridazinone Derivatives
The following tables summarize the inhibitory activities of selected pyridazinone derivatives against various biological targets and cancer cell lines, as determined through high-throughput screening and subsequent validation assays.
Table 1: Inhibitory Activity of Pyridazinone Derivatives against Protein Kinases
| Compound/Derivative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyridazinone Derivative | Bruton's Tyrosine Kinase (BTK) | Biochemical | 2.1 | [1] |
| Pyridazinone Lead 1 | C-Terminal Src Kinase (CSK) | HTRF Assay | <3 | [2] |
| Pyridazinone Derivative 9e | c-Jun N-terminal Kinase 1 (JNK1) | In vitro Kinase Assay | >10,000 | [3] |
| Pyridazinoquinazoline Derivative 6 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | In vitro Kinase Assay | Not Specified | [4] |
| Nicotinamide-based Derivative 6 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Enzyme Assay | 60.83 | [5] |
Table 2: Anti-proliferative Activity of Pyridazinone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Pyridazinone Derivative 9e | HOP-92 | Non-Small Cell Lung Cancer | 17.8 | [3][6] |
| Pyridazinone Derivative 9e | T-47D | Breast Cancer | Not Specified (79.98% inhibition) | [3] |
| Pyridazinone Derivative 9e | A498 | Renal Cancer | Not Specified (97.91% inhibition) | [3] |
Table 3: Inhibitory Activity of Pyridazinone Derivatives against Phosphodiesterase 4 (PDE4)
| Compound/Derivative | PDE Isoform | % Inhibition at 20 µM | IC50 (nM) | Reference |
| Indole-substituted Pyridazinone | PDE4B | 64% | 251 | [7] |
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4B | Not Specified | 320 | [8] |
| Pyrrolo[2,3-d]pyridazinone 9e | PDE4D | Not Specified | 2500 | [8] |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways targeted by pyridazinone derivatives and a general experimental workflow for high-throughput screening are provided below.
High-Throughput Screening Workflow
Simplified VEGFR-2 Signaling Pathway
Simplified JNK Signaling Pathway
Simplified PDE4 Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a generic, adaptable HTS assay to identify inhibitors of a target kinase (e.g., JNK1, VEGFR-2).[9]
Objective: To identify pyridazinone compounds that inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human kinase (e.g., JNK1)
-
Kinase substrate (e.g., biotinylated peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., HTRF or fluorescence polarization-based)
-
384-well assay plates
-
Pyridazinone compound library
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyridazinone library compounds in an appropriate solvent (e.g., DMSO) and dispense into 384-well assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Assay Mix Preparation: Prepare a master mix containing the kinase enzyme and kinase substrate in the assay buffer.
-
Dispensing: Dispense the assay mix into the compound-containing plates.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).[9]
-
Detection: Add the detection reagent to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.[9]
-
Data Acquisition: Read the plates using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 for active compounds.
Protocol 2: Cell-Based TNF-α Inhibition Assay
This protocol outlines a method to screen for pyridazinone compounds that inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).[10][11]
Objective: To identify pyridazinone compounds that reduce the secretion of TNF-α from activated monocytic cells.
Materials:
-
THP-1 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Pyridazinone compound library
-
384-well or 1536-well cell culture plates
-
HTRF or AlphaLISA TNF-α detection kit
Procedure:
-
Cell Plating: Dispense THP-1 cells into the wells of the multi-well plates.
-
Compound Addition: Add the pyridazinone compounds from the library to the cell plates.
-
Stimulation: Add LPS to the wells to induce an inflammatory response and TNF-α production. Include vehicle-treated and unstimulated controls.[9]
-
Incubation: Incubate the plates for an appropriate time (e.g., 17 hours) at 37°C in a humidified CO₂ incubator.[10][12]
-
Detection: Add the HTRF or AlphaLISA detection reagents directly to the wells according to the manufacturer's protocol.[10]
-
Data Acquisition: Read the plates using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound and determine the IC50 for active compounds.
Conclusion
The pyridazinone scaffold represents a promising starting point for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for the efficient identification and characterization of active pyridazinone derivatives. The presented data and visualizations offer valuable insights into the biological activities and mechanisms of action of this important class of compounds, facilitating their advancement in the drug discovery pipeline.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. benchchem.com [benchchem.com]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Pyridazinone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the assessment of pyridazinone-induced cytotoxicity. Detailed protocols for key experimental methodologies are included to facilitate the reproducible evaluation of pyridazinone derivatives in a laboratory setting.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including potential applications as anti-cancer agents.[1][2] A critical step in the preclinical development of these compounds is the thorough evaluation of their cytotoxic effects on various cell lines. This document outlines a suite of cell-based assays to quantify cytotoxicity, elucidate the mechanism of cell death, and identify the cellular pathways affected by pyridazinone treatment.
Data Presentation: Summary of Pyridazinone Cytotoxicity
The following table summarizes the cytotoxic activity of various pyridazinone derivatives against different cancer cell lines, as determined by the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).
| Compound/Derivative | Cell Line | Assay | IC50/CC50 (µM) | Reference |
| Pyr-1 | MDA-MB-231 (Breast Carcinoma) | DNS Assay | 0.33 | [2] |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | 0.39 | [2] |
| Pyridazinone Derivative 5b | P815 (Murine Mastocytoma) | Not Specified | 0.40 µg/mL | [3] |
| Pyrazolo[3,4-b]pyridine 9a | HeLa (Cervical Cancer) | Not Specified | 2.59 | [4] |
| Pyridazine 11l | T-47D (Breast Cancer) | SRB Assay | 0.43 | [5] |
| Pyridazine 11m | T-47D (Breast Cancer) | SRB Assay | Not Specified | [5] |
| Pyridazino[4,5-b]phenazine-5,12-dione 7f | A549 (Lung Cancer) | SRB Assay | 0.097-0.225 | [6] |
| Pyridazino[4,5-b]phenazine-5,12-dione 7h | Multiple | SRB Assay | ~10x > Doxorubicin | [6] |
| IMB5043 | H460/DDP (Cisplatin-resistant NSCLC) | MTT Assay | Not Specified | [7][8] |
| Pyridazinone Derivative 12 | AGS (Gastric Adenocarcinoma) | MTT & LDH Assays | Not Specified | [9] |
| Pyridazinone Derivative 22 | AGS (Gastric Adenocarcinoma) | MTT & LDH Assays | Not Specified | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To assess cell metabolic activity as an indicator of cell viability.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10][12]
-
Treat cells with various concentrations of the pyridazinone compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[12][14]
-
Incubate at room temperature in the dark for 2 hours.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Objective: To distinguish between live and dead cells based on membrane integrity.[2] This assay uses Hoechst 33342, which stains the nuclei of all cells, and Propidium Iodide (PI), which only enters and stains the nuclei of cells with compromised membranes.[2]
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate).
-
Treat cells with the pyridazinone compound for the desired duration.
-
Label the cells with a solution containing Hoechst 33342 and Propidium Iodide.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to determine the percentages of live (Hoechst-positive, PI-negative) and dead (Hoechst-positive, PI-positive) cells.
Objective: To quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15][16]
Protocol:
-
Culture target cells with the pyridazinone compound to induce cytotoxicity.[16]
-
Transfer the LDH-containing supernatants to a new 96-well plate.[16]
-
Add the LDH reaction mixture to each well.[16]
-
Add a stop solution.[17]
-
Measure the absorbance at 490 nm using a plate reader.[17]
Apoptosis and Cell Death Mechanism Assays
Objective: To differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][18] Phosphatidylserine (PS) externalization is an early marker of apoptosis and is detected by Annexin V-FITC, while PI stains necrotic and late apoptotic cells with compromised membranes.[2]
Protocol:
-
Seed and treat cells with the pyridazinone compound as previously described.
-
Harvest the cells and centrifuge at 262g for 5 minutes.[2]
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[18] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.[19]
Objective: To detect the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2]
Protocol:
-
Plate and treat HL-60 cells with the pyridazinone compound (e.g., 0.5 µM of Pyr-1 for 8 hours).[2]
-
Harvest the cells and centrifuge.
-
Resuspend the cell pellet in PBS containing a fluorogenic caspase-3 substrate (e.g., NucView 488).[2]
-
Incubate at room temperature for 30 minutes in the dark.[2]
-
Analyze the cells by flow cytometry to detect the fluorescent signal emitted by the cleaved substrate bound to DNA, indicating active caspase-3.[2]
Oxidative Stress and Cell Cycle Analysis
Objective: To measure the generation of intracellular reactive oxygen species, which can be a trigger for apoptosis.[1][20]
Protocol:
-
Treat cells with the pyridazinone compound.
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.[21]
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
Objective: To determine if the pyridazinone compound induces cell cycle arrest.[2]
Protocol:
-
Seed HL-60 cells and treat them with the pyridazinone compound (e.g., CC25 and CC50 concentrations of Pyr-1 for 72 hours).[2]
-
Harvest the cells and centrifuge.
-
Resuspend the cells in a nuclear isolation medium containing a DNA-intercalating fluorescent dye like DAPI or Propidium Iodide.[2]
-
Analyze the DNA content of the cells by flow cytometry.[2]
-
Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their fluorescence intensity.[22]
Visualizations
Caption: Experimental workflow for evaluating pyridazinone cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by pyridazinones.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - Hou - Translational Cancer Research [tcr.amegroups.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. atcc.org [atcc.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. ozbiosciences.com [ozbiosciences.com]
- 16. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Animal Models for In Vivo Testing of Pyridazinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of pyridazinone derivatives, a versatile class of heterocyclic compounds with a wide range of therapeutic activities. These guidelines are intended to serve as a comprehensive resource for researchers in pharmacology and drug development, offering standardized methodologies for assessing the anti-inflammatory, anticancer, and cardiovascular effects of novel pyridazinone-based compounds in relevant animal models.
Anti-inflammatory Activity Assessment
Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the acute anti-inflammatory activity of these compounds.[1][4][5]
Quantitative Data Summary
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| 4-phenyl-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8a) | Mice | Not Specified | Oral | Potent Activity | [1] |
| 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone (8b) | Mice | Not Specified | Oral | Potent Activity | [1] |
| Pyridazinone Derivative [I] | Rats | Not Specified | Not Specified | Effective Inhibition | [3] |
| Pyridazinone Derivative [II] | Rats | Not Specified | Not Specified | Effective Inhibition | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat hind paw using carrageenan and assessing the anti-inflammatory effects of pyridazinone derivatives.[4][5][6]
Materials:
-
Male Wistar rats (180-200 g)
-
Pyridazinone derivative (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (Indomethacin)
-
Group III-V: Test compound at low, medium, and high doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (C - T) / C ] * 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.
-
Signaling Pathway: COX-2 Inhibition in Inflammation
Anticancer Activity Assessment
Several pyridazinone derivatives have been investigated for their anticancer properties, targeting various signaling pathways crucial for tumor growth and survival, such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Human tumor xenograft models in immunodeficient mice are the gold standard for evaluating the in vivo efficacy of these potential anticancer agents.[7][9]
Quantitative Data Summary
| Compound | Xenograft Model | Dose | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Pyrazolo[3,4-d]pyridazinone derivative | NCI-H1581 (FGFR1-amplified NSCLC) | 50 mg/kg | Not Specified | 91.6% | [7] |
| DCPYR | MAC16 murine colon cancer | 50 mg/kg | Not Specified | >50% | [10] |
| Pyr-1 | HL-60 (leukemia) or MDA-MB-231 (breast) xenografts | 160 mg/kg (preliminary) | Intraperitoneal | To be determined | [11] |
| Sorafenib surrogate (diarylurea-pyridazinone) | 60 human cancer cell lines (in vitro) | Not Applicable | Not Applicable | GI% 62.21-100.14% | [8] |
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the methodology for establishing a subcutaneous xenograft model and assessing the antitumor efficacy of pyridazinone derivatives.[3]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)
-
Human cancer cell line (e.g., NCI-H1581 for FGFR-targeted compounds)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Pyridazinone derivative (test compound)
-
Vehicle control
-
Positive control (e.g., an established inhibitor for the target pathway)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions to achieve exponential growth.
-
Cell Preparation: Harvest cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
Positive control
-
Test compound at various doses
-
-
Drug Administration: Administer the compounds according to the planned dosing schedule (e.g., daily, orally) for a specified duration (e.g., 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways in Cancer
Cardiovascular Activity Assessment
Pyridazinone derivatives have been developed as cardiotonic, hypotensive, and antiplatelet agents. In vivo evaluation in animal models such as rats is crucial to determine their hemodynamic effects.
Quantitative Data Summary
| Compound | Animal Model | Parameter | Value | Reference |
| MCI-154 | Dogs | ED30 for dP/dtmax | 8.5 +/- 1.9 µg/kg | |
| Compound 5 | Dogs | ED30 for dP/dtmax | 4.4 +/- 0.6 µg/kg | |
| Compound 6 | Anesthetized normotensive rats | ED50 for vasodilation | 1.6 µmol/kg | |
| Compound 7 | Sheep carotid arteries | % Inhibition of contraction | 33.04% | |
| Compound 8a | Isolated rat aorta | % Inhibition of phenylephrine contraction | 48.8% | |
| Compound 8b | Isolated rat aorta | % Inhibition of phenylephrine contraction | 44.2% | |
| Compound 9 | Not Specified | IC50 for vasodilation | 0.051 µM | |
| Compound 10 | Not Specified | IC50 for vasodilation | 35.3 µM | |
| 12 compounds | Isolated rabbit heart | Inotropic effect | Higher than digoxin | |
| 4 compounds | Not Specified | Hypotensive effect | Marked and significant | |
| 2 compounds | Not Specified | Platelet aggregation inhibition | Complete |
Experimental Protocol: Assessment of Cardiotonic and Hypotensive Activity in Anesthetized Rats
This protocol describes the methodology for the invasive measurement of blood pressure and cardiac contractility in anesthetized rats to evaluate the effects of pyridazinone derivatives.[8]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
Pressure transducer and data acquisition system
-
Catheters (for carotid artery and jugular vein)
-
Heparinized saline
-
Pyridazinone derivative (test compound)
-
Vehicle control
-
Positive control (e.g., a known inotrope or antihypertensive agent)
-
Surgical instruments
Procedure:
-
Anesthesia and Cannulation: Anesthetize the rat and cannulate the left carotid artery for blood pressure measurement and the right jugular vein for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure. The data acquisition system can calculate heart rate and the maximum rate of left ventricular pressure rise (dP/dtmax), an index of myocardial contractility.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain baseline hemodynamic parameters.
-
Drug Administration: Administer the vehicle, positive control, or test compound intravenously (i.v.) as a bolus or infusion.
-
Data Recording: Continuously record blood pressure, heart rate, and dP/dtmax before, during, and after drug administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP), heart rate, and dP/dtmax from baseline for each treatment group. Construct dose-response curves to determine the potency of the test compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo method for quantitation for anti-platelet potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation methods cardiotonic drugs | PPTX [slideshare.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallization of Pyridazinone-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of common crystallization techniques applicable to pyridazinone-based compounds. It includes step-by-step experimental protocols, quantitative solubility data, troubleshooting guidance, and visual workflows to aid in the successful isolation and purification of these heterocyclic compounds.
Introduction to Pyridazinone Crystallization
Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Crystalline form is crucial in drug development as it influences key physicochemical properties such as solubility, stability, and bioavailability. Proper crystallization is essential for purification, structural elucidation via X-ray crystallography, and obtaining a solid form with consistent and desirable properties.
The choice of crystallization method depends on the compound's specific properties, such as its solubility profile and thermal stability. Common challenges include the compound precipitating as an oil or amorphous solid ("oiling out"), low yield, or the formation of small, poorly-defined crystals.[3][4] This guide outlines several effective techniques and provides protocols to overcome these challenges.
Key Crystallization Techniques
Several standard methods can be employed to crystallize pyridazinone derivatives. The most common techniques are cooling crystallization, anti-solvent crystallization, and slow evaporation.
-
Cooling Crystallization: This is the most common method, relying on the principle that the compound is more soluble in a solvent at a higher temperature than at a lower temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the compound to crystallize out.[3]
-
Anti-Solvent Crystallization: This technique is useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The compound is dissolved in the "good" solvent, and the "anti-solvent" is added slowly to induce precipitation and crystallization.[3]
-
Slow Evaporation: This method is ideal for obtaining high-quality single crystals for X-ray diffraction. A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over time, which gradually increases the solute concentration and promotes the growth of large, well-defined crystals.[3]
-
Solvent Diffusion: In this technique, a solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Diffusion at the interface between the two solvents leads to a slow and controlled change in solvent composition, promoting crystal growth. This method is also excellent for producing X-ray quality crystals.[5]
A general workflow for the crystallization process is outlined below.
References
Application of Pyridazinones in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Notably, their potential as anticancer agents has garnered substantial interest within the research community.[3] These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][4] This document provides a comprehensive overview of the application of pyridazinone derivatives in cancer cell line studies, complete with detailed experimental protocols and a summary of their anticancer activities.
Mechanism of Action
Pyridazinone derivatives exhibit their anticancer effects by targeting several key cellular processes. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that certain pyridazinones can trigger the intrinsic apoptosis pathway, characterized by mitochondrial depolarization, activation of caspase-3, and DNA fragmentation.[1][2] This is often accompanied by an increase in reactive oxygen species (ROS) and proteotoxic stress, leading to the accumulation of poly-ubiquitinated proteins.[1]
Furthermore, many pyridazinone-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer.[3] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf, Bruton's tyrosine kinase (BTK), and Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] By blocking the activity of these enzymes, pyridazinones can disrupt signaling pathways responsible for cell proliferation, angiogenesis, and survival. Some derivatives have also been found to interfere with tubulin polymerization, a critical process for cell division.[3] Additionally, cell cycle arrest, particularly at the G0-G1 or G2-M phases, is another common outcome of treating cancer cells with pyridazinone compounds.[3][4]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various pyridazinone derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration 50% (CC50) values are presented to provide a comparative overview of their potency.
Table 1: Cytotoxicity of Pyr-1 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) after 48h | CC50 (µM) after 72h |
| CEM | Leukemia | 0.40 ± 0.05 | 0.35 ± 0.03 |
| HL-60 | Leukemia | 0.42 ± 0.04 | 0.39 ± 0.02 |
| MDA-MB-231 | Breast | 0.33 ± 0.03 | 0.45 ± 0.02 |
| MDA-MB-468 | Breast | 0.54 ± 0.02 | 0.51 ± 0.03 |
| A-549 | Lung | 0.89 ± 0.04 | 0.78 ± 0.05 |
| NCI-H460 | Lung | 2.63 ± 0.11 | 2.12 ± 0.09 |
| MCF-10A | Non-cancerous Breast | >10 | >10 |
| Hs-27 | Non-cancerous Fibroblast | >10 | >10 |
| Data sourced from a study on the anti-cancer activity of a new pyridazinone derivative, Pyr-1.[1][2][5] |
Table 2: IC50 Values of Various Pyridazinone Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 43 | PANC-1 | Pancreatic | 2.9 |
| Compound 43 | PACA-2 | Pancreatic | 2.2 |
| Compound 36 | - | - | 24.79 nM (B-Raf affinity) |
| Compound 35 | OVCAR-3 | Ovarian | 0.32 |
| Compound 35 | MDA-MB-435 | Melanoma | 0.46 |
| Olaparib (29) | - | Ovarian | 0.015 |
| Talazoparib (32) | - | Breast, Prostate | 0.0002 |
| E-7016 (33) | - | Melanoma | 0.04 |
| 11m | T-47D | Breast | Submicromolar |
| 11m | MDA-MB-231 | Breast | 0.99 ± 0.03 |
| 11d | MDA-MB-231 | Breast | 2.18 ± 0.07 |
| 11h | MDA-MB-231 | Breast | 2.44 ± 0.08 |
| 11l | MDA-MB-231 | Breast | 1.30 ± 0.04 |
| 11n | MDA-MB-231 | Breast | 2.94 ± 0.09 |
| 4aa | Saos-2 | Osteosarcoma | ~10-50 |
| 4ba | Saos-2 | Osteosarcoma | ~10-50 |
| 4aa | MNNG | Osteosarcoma | ~10-50 |
| 4ba | MNNG | Osteosarcoma | ~10-50 |
| This table compiles data from multiple studies on various pyridazinone derivatives.[3][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of pyridazinone derivatives in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pyridazinone compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pyridazinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis and necrosis in cancer cells treated with pyridazinone compounds using flow cytometry.
Materials:
-
Cancer cell lines
-
Pyridazinone compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyridazinone compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis
This protocol is for analyzing the effect of pyridazinone compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Pyridazinone compounds
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with pyridazinone compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
Conclusion
Pyridazinone derivatives represent a promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented in this document provide a valuable resource for researchers in the field of cancer biology and drug discovery to explore the therapeutic potential of this versatile class of compounds.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring Target Engagement of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Confirming that a small molecule directly interacts with its intended protein target within a cellular context is a critical step in drug discovery and chemical biology.[1] This process, known as target engagement, provides crucial evidence for the mechanism of action of a compound and is essential for establishing robust structure-activity relationships (SAR).[2] A variety of biophysical and cellular methods have been developed to quantify the interaction between small molecules and their targets. This document provides detailed application notes and protocols for three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET Target Engagement Assays, and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing the engagement of a small molecule with its target protein in cells and tissues.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of a protein.[3] When a protein binds to a ligand, its conformational stability often increases, leading to a higher melting temperature (Tm). This change in thermal stability can be detected and quantified to confirm target engagement.
Signaling Pathway and Mechanism of Action
The binding of a small molecule to its target protein induces a conformational change that renders the protein more resistant to heat-induced denaturation. This stabilization is the fundamental principle behind CETSA.
Experimental Protocols
This protocol determines the melting temperature (Tm) of the target protein in the presence and absence of a small molecule.
Materials:
-
Cells expressing the target protein
-
Small molecule of interest (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease and phosphatase inhibitor cocktails
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with inhibitors)[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the small molecule at a saturating concentration (e.g., 10 µM) and another set with vehicle (DMSO) for 1-2 hours at 37°C.[6]
-
Cell Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS with protease and phosphatase inhibitors to a concentration of 2 x 10^6 cells/mL.[6]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Immediately cool on ice for 3 minutes.[7]
-
Cell Lysis: Add lysis buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.[7] Alternatively, perform three rapid freeze-thaw cycles.[6]
-
Separation of Soluble Fraction: Centrifuge lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay and normalize all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer to a membrane.
-
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control.[6]
-
-
Data Analysis:
-
Quantify band intensities.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in Tm (ΔTm) indicates target engagement.[6]
-
This protocol determines the potency of the small molecule in stabilizing the target protein at a fixed temperature.
Procedure:
-
Cell Treatment: Treat cell suspensions with a serial dilution of the small molecule (e.g., 0.1 nM to 100 µM) or vehicle for 1 hour at 37°C.[7]
-
Heat Challenge: Heat all samples at a single, predetermined temperature (the temperature showing the largest shift in the melt curve) for 3 minutes, followed by immediate cooling on ice.[7]
-
Lysis, Centrifugation, and Protein Analysis: Follow steps 4-6 from the CETSA Melt Curve protocol.
-
Data Analysis:
-
Quantify band intensities for each concentration.
-
Plot the normalized band intensity against the logarithm of the small molecule concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
Quantitative Data Summary
| Compound | Target | Cell Line | ΔTm (°C) | EC50 (µM) | Reference |
| Selumetinib | MEK1 | HEK293 | +4.2 to +5 | - | [8] |
| Staurosporine | Multiple Kinases | K562 | Variable | - | [9] |
| Dasatinib | BRAF, SRC, etc. | K-562 | Significant shifts observed | - | [6][10] |
| Palbociclib | CDK4/6 | - | Stabilizes target | - | [11] |
| Compound 63 | LDHA | HEK293 | ~+9 | - | [8] |
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of small molecules to a target protein.[12][13] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[12] The target protein is fused to a bright NanoLuc® luciferase (donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor.[12] Competition for binding by a test compound leads to a decrease in the BRET signal, allowing for the determination of intracellular target affinity.[14]
Principle of NanoBRET™
In the NanoBRET™ assay, energy is transferred from the NanoLuc® luciferase to the fluorescent tracer when they are in close proximity (<10 nm). This results in the emission of light at the acceptor's wavelength. A competing small molecule displaces the tracer, disrupting the energy transfer and causing a decrease in the BRET signal.
Experimental Protocol
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
DPBS
-
Trypsin-EDTA
-
NanoLuc®-target fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound (e.g., BRD4-IN-3 for BRD4 target)
-
White, opaque-bottom 96-well or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Prepare a transfection mix with the NanoLuc®-target fusion vector and transfection carrier DNA in Opti-MEM™. Add the transfection reagent and incubate for 20 minutes at room temperature.[9]
-
Add the transfection complex to the cells and incubate for 18-24 hours at 37°C, 5% CO2.[9][12]
-
-
Assay Preparation:
-
Harvest the transfected cells using trypsin, neutralize with medium containing FBS, and centrifuge.
-
Resuspend the cell pellet in Opti-MEM™ with 4% FBS and determine the cell density. Adjust to 2 x 10^5 cells/mL.[12]
-
-
Compound and Tracer Addition:
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.[9]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.[12]
-
Add the substrate solution to each well.
-
Read the plate within 10-20 minutes on a luminometer capable of measuring dual-filtered luminescence at the donor wavelength (~460 nm) and the acceptor wavelength (~618 nm).[9][12]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control wells.
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Experimental Workflow
Quantitative Data Summary
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| JQ1 | BRD4 | HEK293 | 54 | [15] |
| I-BET151 | BRD4 | HEK293 | 77 | [12] |
| PFI-1 | BRD4 | - | - | [16] |
| Bromosporine | BRD4 | - | - | [16] |
| Nutlin-3 | p53:MDM2 | - | 1900 | [17] |
| GDC-0879 | CRAF-BRAF | HEK293, HCT116 | - | [18] |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat released or absorbed during a binding event.[19] It is a powerful tool for characterizing the thermodynamics of biomolecular interactions, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20]
Principle of ITC
An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the macromolecule of interest, and a syringe contains the ligand. The ligand is injected into the sample cell in small aliquots. The heat change upon binding is measured by detecting the temperature difference between the sample and reference cells. The instrument applies power to maintain a zero temperature difference, and this power change is what is measured.
Experimental Protocol
Materials:
-
Purified protein (macromolecule)
-
Small molecule (ligand)
-
Identical, well-matched buffer for both protein and ligand
-
ITC instrument
Procedure:
-
Sample Preparation:
-
Both the macromolecule and ligand must be in an identical, degassed buffer to minimize heats of dilution.[20] Exhaustive dialysis of the protein against the final buffer is recommended. The final dialysis buffer should then be used to dissolve the ligand.[18]
-
Ensure the pH of both solutions is identical (within 0.05 pH units).[18]
-
Determine the concentrations of the protein and ligand accurately.
-
Filter or centrifuge samples to remove any aggregates.[20]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading Samples:
-
Load the protein solution into the sample cell, avoiding bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material that may have diffused from the syringe tip.
-
Perform a series of subsequent injections (e.g., 20 injections of 2 µL each) with a set spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.[21]
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution. This will be subtracted from the experimental data.[19]
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The software will then calculate the entropy (ΔS) and Gibbs free energy (ΔG).[22]
-
Experimental Workflow
Quantitative Data Summary
| Ligand | Protein | Kd | ΔH (kcal/mol) | n (Stoichiometry) | Reference |
| Acetazolamide | Carbonic Anhydrase II | 41 nM | - | - | [11] |
| Acetazolamide | Carbonic Anhydrase I | 2.72 µM | - | - | [11] |
| Sulfonamide 4 | Carbonic Anhydrase XIII | 0.3 - 25 nM | - | - | [23] |
| Fosmidomycin | E. coli DXR | - | +36.3 kJ/mol | - | [15] |
| Various Inhibitors | P. falciparum DXR | - | -9.2 to -24.9 kJ/mol | - | [15] |
| 4-CPI | Cytochrome P450 2B4dH(H226Y) | - | - | - | [21] |
Conclusion
The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the specific information required. CETSA is a powerful tool for confirming target engagement in a cellular context without the need for labels. NanoBRET offers a sensitive, real-time method for quantifying intracellular binding affinity and is amenable to high-throughput screening. ITC provides a complete thermodynamic profile of the binding interaction in a label-free manner. By understanding the principles and protocols of these techniques, researchers can select the most appropriate method to validate and characterize the interaction of small molecules with their targets, thereby advancing their drug discovery and chemical biology programs.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating steroid hormone receptor interactions using the live-cell NanoBRET proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Research Solutions [promega.com]
- 10. cost-nectar.eu [cost-nectar.eu]
- 11. pelagobio.com [pelagobio.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. glycopedia.eu [glycopedia.eu]
- 14. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eastport.cz [eastport.cz]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your starting material, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, and piperazine. Impurities can lead to undesired side reactions. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of the product or starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature. Temperatures in the range of 80-120°C are commonly employed for similar nucleophilic aromatic substitutions on pyridazinone rings.
-
Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents like ethanol are often used, but aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene can also be effective, sometimes in the presence of a base. The solubility of both reactants should be considered when selecting a solvent.
-
Stoichiometry of Reactants: The molar ratio of piperazine to the dichloropyridazinone is crucial. Using a slight excess of piperazine can help drive the reaction to completion. However, a large excess may lead to the formation of the di-substituted byproduct.
Q2: I am observing the formation of a significant amount of a di-substituted byproduct, 4,5-di(piperazin-1-yl)-2-phenylpyridazin-3(2H)-one. How can I minimize this?
A2: The formation of the di-piperazinyl substituted product is a common side reaction. Here are some strategies to favor the desired mono-substitution:
-
Control Piperazine Stoichiometry: Carefully control the amount of piperazine used. Using a molar ratio of piperazine to 4,5-dichloro-2-phenylpyridazin-3(2H)-one of around 1.5 to 2.0 equivalents can favor mono-substitution. A large excess of piperazine will statistically increase the likelihood of di-substitution.
-
Use of a Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the nucleophilic attack. The Boc protecting group can be subsequently removed under acidic conditions to yield the desired product.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can sometimes allow for stopping the reaction after the formation of the mono-substituted product and before significant di-substitution occurs.
Q3: The nucleophilic substitution reaction is proceeding very slowly or not at all. What can I do to accelerate it?
A3: A sluggish reaction can be frustrating. Consider the following to enhance the reaction rate:
-
Increase the Reaction Temperature: As mentioned, temperature plays a key role. Gradually increasing the temperature while monitoring the reaction for any decomposition can significantly speed up the substitution.
-
Addition of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can facilitate the reaction by scavenging the HCl generated during the substitution, thus preventing the protonation of piperazine and maintaining its nucleophilicity.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate. Experimenting with different solvents of varying polarities might be beneficial.
Q4: I am having difficulty purifying the final product. What purification techniques are recommended?
A4: Purification of pyridazinone derivatives can sometimes be challenging. The following methods are commonly used:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. Experiment with different solvents such as ethanol, isopropanol, or mixtures with water.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Acid-Base Extraction: Since the product contains a basic piperazine moiety, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution on Dichloropyridazinones with Amines.
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-dichloropyridazin-3-(2H)-one | Piperazine | THF/H₂O | 80 | 18 | 81 | [1] |
| 4,5-dichloro-2-phenyl-pyridazinone | 20% aq. NH₃ | - | 100-110 | 4 | 91 | (Analogous reaction) |
| 3,6-dichloropyridazine | (2-fluorophenyl)piperazine | Ethanol | Reflux | - | - | (Analogous reaction) |
| 4,5-dichloro-3H-1,2-dithiol-3-one | Piperazine | Methanol | Reflux | 2 | 89 (bis-product) | (Analogous reaction) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on an analogous synthesis of a similar compound[1].
Materials:
-
4,5-dichloro-2-phenylpyridazin-3(2H)-one
-
Piperazine
-
Tetrahydrofuran (THF)
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 4,5-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v), add piperazine (1.7 eq).
-
Heat the reaction mixture to 80°C and stir for 18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
Technical Support Center: Overcoming In Vitro Solubility Issues of Pyridazinone Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with pyridazinone compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone compound is showing poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including pyridazinones. The first step is to accurately determine the extent of the solubility issue. We recommend performing a kinetic solubility assessment. This will help you determine the maximum soluble concentration of your compound in your specific assay buffer. If the solubility is below your desired experimental concentration, you can then explore various solubility enhancement techniques.
Q2: What are the most common strategies to improve the in vitro solubility of pyridazinone compounds?
A2: There are several effective strategies you can employ, which can be broadly categorized as:
-
Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO is the most common initial approach.
-
pH Adjustment: If your pyridazinone compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.
-
Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, increasing their apparent solubility in aqueous solutions.
-
Solid Dispersions: Dispersing the compound in a solid matrix of a water-soluble polymer can enhance its dissolution rate and solubility.
Q3: How do I choose the best solubility enhancement strategy for my specific pyridazinone compound and experiment?
A3: The choice of strategy depends on several factors:
-
Physicochemical Properties of Your Compound: The pKa, logP, and melting point of your pyridazinone derivative will influence which methods are most effective.
-
The Nature of Your Assay: Cell-based assays are often sensitive to high concentrations of organic solvents, making options like cyclodextrins or solid dispersions more attractive. For biochemical assays, co-solvents might be a straightforward solution.
-
Required Concentration: The final concentration needed for your experiment will guide how much solubility enhancement is necessary.
We recommend a systematic approach, starting with the simplest methods like using a DMSO stock solution and then progressing to more complex formulations if needed.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or visible particles upon adding stock solution to the buffer. | The final concentration exceeds the kinetic solubility of the compound in the aqueous medium. | - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its effect on the assay (typically <1%). - Use a serial dilution approach to minimize solvent shock. |
| Precipitation is observed even at low concentrations. | The compound may be particularly sensitive to the change in solvent polarity from the stock solution to the aqueous buffer. | - Try alternative co-solvents such as ethanol, DMF, or NMP. - Consider using a solubilizing agent like a cyclodextrin. |
Issue 2: Compound Precipitates Over Time During Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate during incubation at 37°C. | The compound has low thermodynamic solubility at the incubation temperature. | - Lower the final concentration of the compound. - Pre-warm the assay medium to 37°C before adding the compound. - Consider formulating the compound as a solid dispersion to improve its dissolution and apparent solubility. |
| Precipitation is dependent on the presence of cells or other biological components. | The compound may be binding to proteins or other components, leading to aggregation and precipitation. | - Include a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) in the assay buffer, after confirming it does not interfere with the assay. - Increase the serum concentration in the cell culture medium if appropriate for the experiment. |
Solubility Enhancement Strategies and Experimental Protocols
Use of Co-solvents
The most straightforward method to solubilize hydrophobic compounds for in vitro assays is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.
Quantitative Data: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Different Solvents
The following table summarizes the mole fraction solubility (x_e) of the pyridazinone derivative 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents at different temperatures. This data highlights the significant increase in solubility in organic solvents compared to water.
| Solvent | T = 298.2 K (x_e) | T = 303.2 K (x_e) | T = 308.2 K (x_e) | T = 313.2 K (x_e) | T = 318.2 K (x_e) |
| Water | 5.82 x 10⁻⁶ | 6.94 x 10⁻⁶ | 8.42 x 10⁻⁶ | 1.02 x 10⁻⁵ | 1.30 x 10⁻⁵ |
| Methanol | 3.51 x 10⁻³ | 3.96 x 10⁻³ | 4.38 x 10⁻³ | 4.77 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.58 x 10⁻³ | 6.25 x 10⁻³ | 6.89 x 10⁻³ | 7.55 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.48 x 10⁻² | 1.64 x 10⁻² | 1.79 x 10⁻² | 1.95 x 10⁻² | 2.11 x 10⁻² |
| DMSO | 4.00 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |
Data adapted from
Experimental Protocol: Preparation of a DMSO Stock Solution and Dilution
-
Preparation of Stock Solution:
-
Accurately weigh the pyridazinone compound.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM).
-
Gently warm the mixture at 37°C and vortex or sonicate until the compound is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
To prepare the final working concentration, perform a serial dilution of the DMSO stock solution into the pre-warmed aqueous medium.
-
It is crucial to add the stock solution to the aqueous medium and not the other way around.
-
Mix thoroughly immediately after each dilution step to minimize localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in the assay is as low as possible, typically below 0.5% (v/v), and include a vehicle control with the same final DMSO concentration.
-
Troubleshooting Workflow for Co-solvent Approach
pH Adjustment
For pyridazinone compounds containing ionizable functional groups (e.g., basic amines or acidic protons), altering the pH of the aqueous buffer can significantly increase solubility by forming a more soluble salt in situ.
Illustrative Quantitative Data: pH-Dependent Solubility of a Weakly Basic Drug
| pH | Solubility (µg/mL) |
| 1.2 | 2591.4 |
| 2.5 | 1873.5 |
| 4.5 | 545.1 |
| 6.5 | 51.9 |
| 7.4 | 10.2 |
| 7.8 | 5.8 |
Illustrative data adapted from a study on Carvedilol.
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare a Series of Buffers: Prepare a set of buffers covering a relevant pH range (e.g., pH 2 to 10).
-
Equilibrate the Compound: Add an excess amount of the pyridazinone compound to each buffer in separate vials.
-
Incubate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (24-48 hours) to reach equilibrium.
-
Separate Solid from Solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the Data: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.
Illustrative Quantitative Data: Solubility Enhancement with Cyclodextrins
As specific data for pyridazinone-cyclodextrin complexes is limited, the following table illustrates the solubility enhancement of rofecoxib, another poorly soluble drug, with β-cyclodextrin.
| β-Cyclodextrin Conc. (mM) | Rofecoxib Solubility (mM) | Fold Increase |
| 0 | 0.028 | 1.0 |
| 2 | 0.095 | 3.4 |
| 4 | 0.162 | 5.8 |
| 6 | 0.229 | 8.2 |
| 8 | 0.296 | 10.6 |
| 10 | 0.363 | 13.0 |
Illustrative data adapted from studies on Rofecoxib.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex Solution
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer to the desired concentration. Gentle warming and stirring can aid dissolution.
-
Add the Pyridazinone Compound: Add the pyridazinone compound to the cyclodextrin solution. This can be done by adding the powder directly or by adding a concentrated stock solution in a minimal amount of organic solvent.
-
Equilibrate: Stir or sonicate the mixture at room temperature for a period of time (e.g., 1-24 hours) to allow for the formation of the inclusion complex.
-
Filter (Optional): If there is any undissolved compound, filter the solution through a 0.22 µm syringe filter before use in the assay.
Solid Dispersions
A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, usually a polymer. This can lead to the drug being in an amorphous state, which has higher solubility and a faster dissolution rate compared to the crystalline form.
Illustrative Quantitative Data: Solubility Enhancement via Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure Celecoxib | - | - | 1.15 | 1.0 |
| Solid Dispersion | Phosphatidylcholine | 1:2 | 516.67 | ~450 |
| Solid Dispersion | Soluplus® | 1:2 | 382.3 | ~332 |
Illustrative data adapted from studies on Celecoxib.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolve Drug and Carrier: Dissolve both the pyridazinone compound and the hydrophilic carrier (e.g., PVP, PEG, or Soluplus®) in a suitable common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Evaporate the Solvent: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
-
Dry the Solid Dispersion: Further dry the solid dispersion under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Collect and Store: Scrape the solid dispersion from the flask and, if necessary, gently grind it to a fine powder. Store in a desiccator to prevent moisture absorption.
-
Reconstitution: The resulting powder can then be dissolved in the aqueous assay buffer for your experiment.
Relevant Signaling Pathways
Understanding the biological context of your pyridazinone compound is crucial. Below are diagrams of signaling pathways where pyridazinone derivatives have been reported to be active.
Platelet Aggregation Signaling Pathway
Pyridazinone derivatives have been investigated as inhibitors of platelet aggregation. This pathway is initiated by agonists like collagen and thrombin.
PDE4 Signaling Pathway
Some pyridazinone compounds act as phosphodiesterase 4 (PDE4) inhibitors, which has anti-inflammatory effects.
LPS-Induced TNF-α Signaling Pathway
Pyridazinone derivatives may modulate inflammatory responses, such as those induced by lipopolysaccharide (LPS).
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another important inflammatory pathway that could be a target for pyridazinone compounds.
Technical Support Center: Pyridazinone Crystallization and Purification
Welcome to the Technical Support Center for pyridazinone crystallization and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization and purification of pyridazinone derivatives in a question-and-answer format.
Crystallization Issues
Q1: My pyridazinone compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material.[1] This phenomenon often happens when the solution is supersaturated to a degree that precipitation occurs more rapidly than the ordered arrangement of molecules into a crystal lattice.[2] It can also occur if the melting point of your compound is lower than the solution's temperature during precipitation or if impurities are depressing the melting point.[1]
Here are several strategies to troubleshoot oiling out:
-
Reduce the Cooling Rate: A slower cooling process provides more time for molecules to form an ordered crystal structure.[2]
-
Increase Solvent Volume: Adding more hot solvent to redissolve the oil can create a more dilute solution, lowering the saturation point to a temperature below the compound's melting point.[1][3]
-
Use a Different Solvent: The choice of solvent is critical. Experiment with solvents where the compound has moderate solubility at high temperatures and low solubility at room temperature.[2][4] For pyridazinone derivatives, ethanol is a commonly used solvent for recrystallization.[1]
-
Slow Anti-Solvent Addition: If using an anti-solvent crystallization method, add the anti-solvent more slowly and potentially at a slightly elevated temperature to control the rate of supersaturation.[2]
-
Seeding: Introducing a small seed crystal of the pure compound can provide a template for crystal growth and prevent oiling out.[5]
Q2: I am experiencing a very low yield of crystals. How can I improve it?
A2: Low crystal yield is a common problem that can be attributed to several factors:[2]
-
Sub-optimal Solvent Choice: Your compound may be too soluble in the mother liquor, even at low temperatures. Consider a different solvent or the use of an anti-solvent to decrease solubility.[1][2]
-
Insufficient Cooling or Crystallization Time: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) and for an adequate amount of time to maximize crystal formation.[1][6]
-
Using Too Much Solvent: While avoiding oiling out is important, using an excessive amount of solvent will keep more of your compound dissolved in the mother liquor.[1][7] If you suspect this is the case, you can try to carefully evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.[1]
-
Premature Filtration: Make sure that crystallization is complete before filtering the crystals.[2]
Q3: My crystals are very small or needle-like, making them difficult to handle and dry. How can I obtain larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process.[7]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[7]
-
Reduce Supersaturation: Using a slightly larger volume of solvent than the minimum required for dissolution at high temperatures can help slow down the onset of crystallization.[7]
-
Solvent System Optimization: Experiment with different solvent mixtures to find conditions that promote slower, more controlled crystal growth.
Q4: My final product is colored, but the literature reports it as a white solid. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.[1]
-
Activated Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal before allowing the solution to cool and crystallize.[1] Be aware that some product may also be adsorbed, so use the minimum amount of charcoal necessary.
-
Alternative Purification: If charcoal treatment is ineffective, column chromatography may be necessary to separate the colored impurities.[8] Reversed-phase flash chromatography can also be an effective technique for color removal.[8]
Purification Issues
Q5: I am having trouble purifying my pyridazinone derivative by column chromatography due to tailing or streaking.
A5: Tailing or streaking on a silica gel column is often due to the basic nature of the pyridazine ring interacting strongly with the acidic silica gel.[9]
-
Addition of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.5% v/v), to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[9]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reversed-phase C18 silica gel.
-
Dry Loading: Adsorbing your compound onto a small amount of silica gel before loading it onto the column ("dry loading") can often lead to better resolution compared to liquid loading.[9]
Q6: My pyridazinone compound is forming an emulsion during aqueous workup. How can I break it?
A6: Emulsions are a common issue in liquid-liquid extractions, especially with compounds that can act as surfactants.[10] Here are several techniques to break an emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10][11]
-
Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes break the emulsion.[10]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[10][11]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[10]
-
Patience: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate on their own.[12]
Data Presentation
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures [13]
| Solvent | Mole Fraction (x_e) at 298.2 K | Mole Fraction (x_e) at 308.2 K | Mole Fraction (x_e) at 318.2 K |
| Water | 5.89 x 10⁻⁶ | 8.91 x 10⁻⁶ | 1.26 x 10⁻⁵ |
| Methanol | 2.89 x 10⁻³ | 3.96 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | 5.21 x 10⁻³ | 6.64 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | 1.43 x 10⁻² | 1.75 x 10⁻² | 2.11 x 10⁻² |
| 2-Butanol | 1.51 x 10⁻² | 1.83 x 10⁻² | 2.18 x 10⁻² |
| Isopropyl Alcohol (IPA) | 9.91 x 10⁻³ | 1.21 x 10⁻² | 1.44 x 10⁻² |
| Ethylene Glycol (EG) | 8.51 x 10⁻³ | 1.05 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | 1.01 x 10⁻² | 1.24 x 10⁻² | 1.50 x 10⁻² |
| Ethyl Acetate (EA) | 5.11 x 10⁻² | 6.51 x 10⁻² | 8.10 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 3.51 x 10⁻¹ | 4.09 x 10⁻¹ | 4.73 x 10⁻¹ |
| Polyethylene Glycol-400 (PEG-400) | 3.11 x 10⁻¹ | 3.59 x 10⁻¹ | 4.12 x 10⁻¹ |
| Transcutol® | 2.59 x 10⁻¹ | 3.01 x 10⁻¹ | 3.46 x 10⁻¹ |
Experimental Protocols
Protocol 1: General Cooling Recrystallization [2][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyridazinone solid in the minimum amount of a suitable hot solvent (e.g., ethanol).[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Cooling: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
Protocol 2: General Anti-Solvent Crystallization [1][2]
-
Dissolution: Dissolve the crude pyridazinone compound in a small amount of a "good" solvent (a solvent in which it is highly soluble, e.g., DMSO, methanol).[2]
-
Anti-Solvent Addition: Slowly add a "poor" solvent or "anti-solvent" (a solvent in which the compound is insoluble, e.g., water) to the solution with stirring until the solution becomes slightly turbid.[1][2] If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[1]
-
Crystal Growth: Allow the solution to stand undisturbed to promote slow crystal growth.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.[2]
Protocol 3: Purification by Silica Gel Column Chromatography [14][15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., dichloromethane or a hexane/ethyl acetate mixture) and pack the column.[9]
-
Sample Loading: Dissolve the crude pyridazinone in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, it is often advantageous to "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the dry powder to the top of the column.[9][15]
-
Elution: Begin eluting the column with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in dichloromethane or ethyl acetate in hexane).[9][15]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[6][9]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[6]
Visualizations
Caption: Troubleshooting workflow for pyridazinone crystallization.
Caption: General purification workflow for pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (347f) Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. youtube.com [youtube.com]
- 12. azom.com [azom.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Selectivity of Pyridazinone-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental validation and optimization of pyridazinone-based inhibitors.
Q1: My pyridazinone-based inhibitor is showing significant off-target activity. How can I troubleshoot and improve its selectivity?
A1: Off-target activity is a common challenge in kinase inhibitor development.[1] A systematic approach can help identify the cause and guide modifications to improve selectivity.
Initial Assessment:
-
Confirm On-Target Potency: First, ensure your inhibitor is potent against your intended target. A weak on-target activity might necessitate using higher concentrations, which increases the likelihood of off-target effects.
-
Broad Kinase Profiling: Test your inhibitor against a large panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) to identify which off-target kinases are being inhibited.[1][2]
-
Determine IC50/Kd for Hits: For any off-target kinases that show significant inhibition (e.g., >70%) in the initial screen, perform dose-response experiments to determine the IC50 or dissociation constant (Kd) values.[1] This will quantify the potency of your inhibitor against these off-targets.
Strategies for Improving Selectivity:
-
Structure-Activity Relationship (SAR) Analysis: The pyridazinone scaffold allows for substitutions at various positions, which can significantly impact selectivity.[3][4]
-
Substitutions on the Phenyl Ring: For COX-2 inhibitors, adding electron-withdrawing groups like chlorine to a phenyl ring at the 6-position of the pyridazinone core has been shown to improve selectivity over COX-1.[4] Conversely, electron-donating groups may reduce selectivity.[4]
-
Modifications at the N-2 Position: Incorporating a phenyl sulfonamide group at the N-2 position of the pyridazinone scaffold can enhance COX-2 selectivity.[4]
-
Exploration of Lipophilic Pockets: For kinase inhibitors like those targeting ALK5, exploring substitutions that fit into highly lipophilic pockets near the gatekeeper residue can modulate selectivity.[5]
-
-
Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the binding modes of your inhibitor with both the intended target and off-targets.[6][7] This can reveal key interactions that contribute to off-target binding and guide the design of new derivatives with improved selectivity. For instance, docking studies on MAO-B inhibitors revealed that interactions with specific residues like E84 or Y326 were beneficial for selective inhibition.[8][9]
-
Cell-Based Assays: After biochemical assays, it is crucial to evaluate the selectivity of your inhibitor in a cellular context.[10]
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the inhibitor is engaging the intended target within the cell.
-
Phenotypic Screening: Assess the cellular phenotype to see if it aligns with the known function of the target. Unexplained cellular effects may point towards off-target activity.
-
Q2: I have synthesized a novel pyridazinone derivative, but the yield is very low. What are the common causes and how can I optimize the synthesis?
A2: Low yields in pyridazinone synthesis can often be attributed to several factors.[11] A systematic troubleshooting approach can help improve the reaction efficiency.
-
Purity of Starting Materials: Ensure the high purity of your reactants, such as γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives.[11] Impurities can lead to undesirable side reactions. It is advisable to use freshly purified reagents.[11]
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and duration.[11]
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used and can facilitate the reaction.[11]
-
Water Removal: The cyclization step in pyridazinone synthesis generates water.[11] Employing a Dean-Stark apparatus or molecular sieves to remove water can shift the reaction equilibrium towards the product, thereby enhancing the yield.[11]
Frequently Asked Questions (FAQs)
Q1: What are the common biological targets for pyridazinone-based inhibitors?
A1: The versatile structure of the pyridazinone scaffold allows for the development of inhibitors targeting a wide range of biological molecules.[3][12] Common targets include:
-
Kinases: Many pyridazinone derivatives are developed as kinase inhibitors, targeting enzymes like ALK5, FER tyrosine kinase, and others involved in cancer and inflammatory diseases.[5][13][14]
-
Cyclooxygenase (COX) Enzymes: Pyridazinone-based compounds have been successfully developed as selective COX-2 inhibitors for their anti-inflammatory effects, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4][15]
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors with a pyridazinone core have been synthesized for their potential in treating neurodegenerative diseases.[8][9][16]
-
Phosphodiesterases (PDEs): Pyridazinone derivatives have been investigated as inhibitors of phosphodiesterases, such as PDE3A and PDE5, for applications in cardiovascular diseases.[6][12][14]
-
Vascular Adhesion Protein-1 (VAP-1): Novel pyridazinone inhibitors have shown specificity for VAP-1, a target for inflammatory and vascular diseases.[17][18]
Q2: How is the selectivity of a pyridazinone-based inhibitor typically quantified?
A2: The selectivity of an inhibitor is generally quantified by comparing its potency against the intended target to its potency against other related or unrelated targets. A common metric is the Selectivity Index (SI) . The SI is calculated by dividing the IC50 value for the off-target by the IC50 value for the on-target.[3][4]
-
Selectivity Index (SI) = IC50 (Off-target) / IC50 (On-target)
A higher SI value indicates greater selectivity for the intended target. For example, a compound with an SI > 100 for COX-2 over COX-1 is generally considered highly selective.
Q3: What are the key steps in the preclinical development of a pyridazinone-based kinase inhibitor?
A3: The preclinical development of a kinase inhibitor involves a structured workflow to ensure that only the most promising and safe compounds advance.[19] The key stages include:
-
Biochemical Assays: Initial screening to determine the inhibitor's potency (IC50) and selectivity against the target kinase and a panel of other kinases.[10][19]
-
Cell-Based Assays: Evaluating the inhibitor's activity in a cellular context to confirm target engagement and assess its effect on cellular signaling pathways.[10]
-
In Vitro ADME/Tox: Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, in vitro.
-
In Vivo Efficacy Studies: Testing the inhibitor in animal models of the target disease to evaluate its therapeutic potential.[10]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conducting animal studies to understand how the drug is processed by the body (PK) and its effect on the target in a living organism (PD).[10]
-
Toxicology Studies: Comprehensive studies to identify any adverse effects and establish safe dosage levels before moving to clinical trials.[10]
Data Presentation
Table 1: Selectivity of a Representative Pyridazinone Derivative (Compound 6a) Against COX Enzymes [3]
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 6a | COX-1 | >100 | >909 |
| COX-2 | 0.11 | ||
| Celecoxib | COX-1 | 15 | 187.5 |
| COX-2 | 0.08 |
Data sourced from a study on a 2,6-disubstituted pyridazin-3(2H)-one derivative.
Table 2: Selectivity of Pyridazinone Derivatives Against MAO-A and MAO-B [8][9][16]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| TR2 | >40 | 0.27 | >235.29 |
| TR16 | >40 | 0.17 | 84.96 |
TR2 and TR16 are novel pyridazinone derivatives. A higher SI indicates greater selectivity for MAO-B over MAO-A.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel for Selectivity Profiling [2]
This protocol outlines a general method for determining the selectivity of a pyridazinone-based inhibitor against a broad panel of kinases using a radiometric assay.
Materials:
-
Purified recombinant kinases (a panel of >400)
-
Specific peptide or protein substrates for each kinase
-
Pyridazinone inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the pyridazinone inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay [3]
This assay determines the concentration of a pyridazinone compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Pyridazinone compound stock solution (in DMSO)
-
Arachidonic acid (substrate)
-
Quenching agent (e.g., a solution of HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding the quenching agent.
-
Measure the amount of PGE2 produced using a standard ELISA method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: A generalized workflow for kinase inhibitor discovery and development.[19]
Caption: Troubleshooting workflow for improving inhibitor selectivity.
Caption: On-target vs. off-target effects of a pyridazinone inhibitor.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Compound CP-4251 (4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the kinase inhibitor CP-4251.
Frequently Asked Questions (FAQs)
Q1: My experiment with CP-4251 is showing an unexpected phenotype that doesn't align with the known function of the primary target kinase. How can I determine if this is due to an off-target effect?
A: An unexpected phenotype can arise from several factors. A systematic approach is crucial to determine if the off-target activity of CP-4251 is the cause.
-
Initial Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your CP-4251 stock. Degradation or incorrect concentration can lead to misleading results.[1]
-
Dose-Response Analysis: Use the lowest effective concentration of CP-4251 that achieves significant inhibition of the primary target without engaging off-targets. A full dose-response curve for both the on-target and suspected off-target effects is essential.[1]
-
-
Experimental Validation:
-
Use Orthogonal Inhibitors: Employ a structurally unrelated inhibitor for the same primary target that has a different off-target profile. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect.[1]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target kinase in your cell model.[1] If treating these cells with CP-4251 no longer produces the unexpected phenotype, it points to an off-target effect.
-
Q2: I'm observing high variability in my in-vitro kinase assay IC50 values for CP-4251. What are the common pitfalls that could be causing this?
A: Several factors can lead to variability and misinterpretation of in-vitro kinase assay data:
-
ATP Concentration: For ATP-competitive inhibitors like CP-4251, the measured IC50 value is highly dependent on the concentration of ATP used in the assay. Data cannot be easily compared between assays run with different ATP concentrations.[1][2] Maintain a consistent ATP concentration across all experiments, ideally close to the Kₘ value of the kinase for ATP.
-
Enzyme Source and Purity: The source, purity, and activity level of the recombinant kinase can vary between suppliers and batches, leading to inconsistent results.[1]
-
Reaction Time: Ensure the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect IC50 determination.[2]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Including a small amount of a non-ionic detergent, such as 0.01% Triton X-100, can help disrupt these aggregates.[3]
Q3: How can I proactively assess the selectivity of CP-4251 against a broad range of kinases?
A: Proactive selectivity profiling is crucial for understanding the potential for off-target effects.
-
In Vitro Kinase Profiling: The initial step is to determine the potency and selectivity of CP-4251 against a large panel of kinases.[4] This is typically done through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of numerous purified kinases.[4] Several commercial services offer profiling against hundreds of kinases.
-
Differential Scanning Fluorimetry (DSF): DSF, or Thermal Shift Assay, is a rapid and robust method for screening inhibitor libraries. It monitors the thermal stabilization of a protein upon ligand binding and can be used for selectivity profiling without prior knowledge of the kinase's substrate or activity.[5]
Q4: My in vitro data for CP-4251 doesn't correlate well with my results from cell-based assays. What could be the reason?
A: Discrepancies between in vitro and cellular assay results are common. Here are some potential reasons:
-
Cellular ATP Concentration: Cellular ATP concentrations are typically in the millimolar range, which is much higher than the concentrations often used in in vitro kinase assays.[2] This can make an ATP-competitive inhibitor appear less potent in a cellular environment.
-
Cellular Target Engagement: It's essential to confirm that CP-4251 is reaching and binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for verifying direct target engagement.[6]
-
Cell Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps, leading to a lower intracellular concentration than expected.
Troubleshooting Guides
Guide 1: Unexpected Phenotype or Suspected Off-Target Effect
| Symptom | Possible Cause | Recommended Action |
| Unexpected cellular phenotype. | Off-target activity of CP-4251. | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Use a structurally different inhibitor for the same target (orthogonal control).[1] 3. Use siRNA/CRISPR to knock down the suspected off-target.[1] 4. Perform a kinome-wide selectivity screen.[7][8] |
| Inconsistent results between experiments. | Compound degradation or incorrect concentration. | Verify the purity and concentration of your CP-4251 stock solution.[1] |
| Effect is only seen at high concentrations. | Low-affinity off-target binding or compound aggregation. | 1. Test for compound aggregation using a detergent like Triton X-100.[3] 2. Use concentrations at or below 10x the IC50 for the primary target.[6] |
Guide 2: In Vitro Kinase Assay Variability
| Symptom | Possible Cause | Recommended Action |
| High IC50 variability. | Inconsistent ATP concentration. | Maintain a consistent ATP concentration across all assays, preferably near the Kₘ of the kinase.[1][2] |
| Recombinant enzyme variability. | Use a consistent source and batch of the kinase. Verify enzyme activity before use.[1][2] | |
| Non-linear reaction kinetics. | Perform a time-course experiment to determine the linear range of the kinase reaction.[2] | |
| Low or no kinase activity. | Enzyme inactivity. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] |
| Incorrect buffer composition. | Verify the pH and concentration of all buffer components (e.g., MgCl₂, DTT).[2] | |
| High background signal. | Compound interference with detection reagents. | Run a "no enzyme" control to check for interference.[3] |
| Kinase autophosphorylation. | Include a "no substrate" control to measure autophosphorylation.[1][3] |
Quantitative Data Summary
The following tables are illustrative and based on hypothetical data for CP-4251.
Table 1: Kinase Selectivity Profile of CP-4251
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 1,200 |
| Off-Target Kinase D | >10,000 |
Table 2: Comparison of In Vitro vs. Cellular Potency
| Assay Type | Metric | Value (nM) |
| In Vitro Kinase Assay (10 µM ATP) | IC50 | 15 |
| Cell-Based Phosphorylation Assay | IC50 | 250 |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that quantifies ADP production.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
CP-4251 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[4]
-
ATP solution at a concentration near the Kₘ of the kinase
-
384-well white plates
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
Procedure:
-
Compound Dilution: Prepare serial dilutions of CP-4251 in kinase reaction buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. Incubate at 30°C for 60 minutes.[6]
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.[6]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that CP-4251 binds to its intended target in a cellular environment.[6]
Materials:
-
Cultured cells expressing the target kinase
-
CP-4251
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blotting or other protein quantification equipment
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of CP-4251 or a vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest and wash the cells with PBS.
-
Heating Step: Resuspend the cells in lysis buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.[6]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.
-
Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase Selectivity Profiling System: TK-3 Protocol [promega.sg]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions for Pyridazinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing palladium-catalyzed cross-coupling reactions for the synthesis of pyridazinone derivatives. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help overcome common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with pyridazinone substrates showing low to no conversion?
A1: Low conversion in cross-coupling reactions involving pyridazinones can be attributed to several factors. The primary challenge often lies in the inherent electronic properties of the pyridazine ring and its potential to coordinate with the palladium catalyst. The Lewis basic nitrogen atoms in the pyridazinone core can act as ligands, binding to the palladium center and leading to catalyst inhibition or "poisoning"[1]. This coordination can disrupt the catalytic cycle, preventing key steps like oxidative addition or reductive elimination from occurring efficiently. Additionally, issues such as impure reagents, inactive catalysts, or suboptimal reaction conditions (temperature, solvent, base) can significantly contribute to low yields[1][2][3].
Q2: I am observing significant amounts of side products, such as homocoupling and dehalogenation. How can I minimize these?
A2: The formation of homocoupling (self-coupling of the boronic acid or organometallic reagent) and dehalogenation (replacement of the halide with a hydrogen atom) byproducts is a common issue. Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture[1]. To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial[1][4]. Dehalogenation can be influenced by the choice of ligand and base. A careful screening of these components is often necessary to find a system that favors the desired cross-coupling pathway over the reductive dehalogenation pathway[1].
Q3: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura or Buchwald-Hartwig reaction for a novel pyridazinone substrate?
A3: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the most critical parameters to optimize are the choice of ligand , base , solvent , and temperature .
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl halides like chloropyridazinones, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve good results[3].
-
Base: The base is essential for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can significantly impact the reaction rate and yield, and its selection should be tailored to the specific substrates and catalyst system[3][5].
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system while being compatible with the reaction conditions. Common choices include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene, often in the presence of water for Suzuki-Miyaura reactions to aid in dissolving the base[3].
-
Temperature: The reaction temperature needs to be high enough to overcome the activation energy of the key steps in the catalytic cycle but not so high as to cause decomposition of the reactants, products, or the catalyst. An optimal temperature range should be determined empirically for each new system.
Q4: How can I effectively remove residual palladium from my final pyridazinone product?
A4: Removing residual palladium to meet the stringent requirements for active pharmaceutical ingredients (APIs) is a critical final step. Common methods include:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon or functionalized silica gels (e.g., with thiol or amine groups).
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts or precipitated palladium black.
The choice of method will depend on the nature of your product and the form of the palladium residue.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No reaction or very low conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Poor Oxidative Addition: The C-X bond of the halopyridazinone is difficult to activate. 3. Inefficient Transmetalation: The organoboron reagent is not transferring its organic group to the palladium center. | 1. Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst that forms the active Pd(0) species more readily. 2. If using a chloropyridazinone, switch to a more reactive bromo- or iodo-pyridazinone if possible. Employ bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands) to facilitate oxidative addition. Increase the reaction temperature. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). Ensure the base is soluble in the reaction medium; the addition of water is often necessary for inorganic bases. |
| Reaction starts but stalls | Catalyst Deactivation/Poisoning: The pyridazinone nitrogen is coordinating to the palladium center, inhibiting the catalytic cycle. | 1. Increase the ligand-to-palladium ratio to help prevent substrate coordination. 2. Use a ligand specifically designed to be less susceptible to product inhibition. 3. Consider a lower reaction temperature to reduce the rate of catalyst decomposition. |
| Significant amount of boronic acid homocoupling | Presence of Oxygen or Pd(II): These species promote the unwanted self-coupling of the boronic acid. | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). 2. Thoroughly degas all solvents and reagents before use. 3. Use a Pd(0) source or a pre-catalyst to minimize the initial concentration of Pd(II). |
| Protodeboronation is a major side reaction | Hydrolysis of the Boronic Acid: The C-B bond is cleaved by water or other protic species in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. 3. Use a milder base (e.g., KF) or a non-aqueous base. |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No reaction or very low conversion | 1. Inactive Catalyst System: The chosen palladium source and ligand are not effective for the specific substrates. 2. Difficult Oxidative Addition: Particularly with chloropyridazinones. 3. Weakly Nucleophilic Amine: The amine is not readily displacing the halide on the palladium center. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos, RuPhos). Use a reliable Pd pre-catalyst. 2. Increase the reaction temperature. Ensure a strong, non-nucleophilic base like NaOt-Bu or LHMDS is used. 3. For less reactive amines, a more active catalyst system and higher temperatures may be necessary. |
| Reaction gives a complex mixture of products | Side Reactions or Decomposition: The starting materials or product may be unstable under the reaction conditions. | 1. Lower the reaction temperature and increase the reaction time. 2. Screen different bases to find one that is effective but does not promote decomposition. 3. Ensure the purity of all starting materials. |
| Significant hydrodehalogenation of the pyridazinone | Slow Reductive Elimination: The C-N bond formation is slow, allowing for competing reduction pathways. | 1. Use a ligand that promotes faster reductive elimination. 2. Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction. 3. A slight excess of the amine coupling partner can sometimes favor the desired amination. |
Quantitative Data Presentation
The following tables summarize quantitative data from the literature to aid in the selection of reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Phenylboronic Acid [6]
| Catalyst (4 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Time (h) | Yield of 4,5-diphenyl (%) |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O (4:1) | 100 | 24 | 95 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (3:1) | 110 | 24 | 95 |
| Pd-PEPPSI-iPr | K₂CO₃ | DMF/H₂O (4:1) | 110 | 24 | 95 |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O (4:1) | 110 | 24 | 95 |
Table 2: Buchwald-Hartwig Amination of 4-Bromothiazole with Piperidine (Model for Heteroaryl Halides) [7]
| Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| GPhos (0.75) | NaOTMS | THF | 50 | 3 | >98 |
| XPhos (0.75) | NaOTMS | THF | 50 | 3 | 75 |
| RuPhos (0.75) | NaOTMS | THF | 50 | 3 | 60 |
| BrettPhos (0.75) | NaOTMS | THF | 50 | 3 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the halopyridazinone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridazinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), the ligand (if not using a pre-catalyst, e.g., RuPhos, BrettPhos, 1.2-6 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).
-
Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Add the chloropyridazinone (1.0 equiv) and the amine (1.2-1.5 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Pyridazinone Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing pyridazinone compounds for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of pyridazinone compounds?
A1: Pyridazinone compounds, like many heterocyclic molecules, are susceptible to degradation through several pathways. The most common factors include:
-
Hydrolysis: The lactam ring in the pyridazinone core can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The nitrogen and sulfur atoms in substituted pyridazinones can be prone to oxidation, leading to the formation of N-oxides or sulfoxides.
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the decomposition of the compound.
-
Thermal Degradation: High temperatures can accelerate degradation reactions, potentially causing ring opening or other structural changes.[1]
Q2: What are the ideal storage conditions for maintaining the long-term stability of pyridazinone compounds?
A2: To ensure the long-term stability of pyridazinone compounds, it is recommended to store them under controlled conditions that minimize exposure to degradative factors. Based on the International Council for Harmonisation (ICH) guidelines, the following conditions are recommended.[1][2][3][4]
| Storage Condition | Temperature | Relative Humidity | Duration |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Refrigerated | 5°C ± 3°C | - | As required |
| Frozen | -20°C ± 5°C | - | As required |
For optimal stability, especially for sensitive pyridazinone derivatives, storage at or below -20°C in a tightly sealed container, protected from light, is advisable.
Q3: How can I assess the stability of my pyridazinone compound?
A3: A stability-indicating analytical method is crucial for assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common and reliable technique.[5] This method should be able to separate the intact pyridazinone compound from any potential degradation products. Forced degradation studies are performed to generate these degradation products and validate the specificity of the analytical method.[5][6][7][8]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[5][6][8][9] These studies are critical for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Demonstrating the specificity of the stability-indicating analytical method.
-
Understanding the intrinsic stability of the molecule.
The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][9]
Q5: Are there any specific excipients I should be cautious with when formulating pyridazinone compounds?
A5: Yes, excipient compatibility is a critical factor in the stability of a final drug product. For pyridazinone compounds, which contain a lactam ring and potentially other reactive functional groups, it is important to be cautious with:
-
Excipients with high water content: These can promote hydrolysis.
-
Reducing sugars (e.g., lactose): These can potentially interact with amine groups if present on the pyridazinone derivative.
-
Excipients with reactive impurities: Peroxides in polymers like povidone or polyethylene glycol (PEG) can lead to oxidative degradation.
It is essential to conduct compatibility studies by analyzing binary mixtures of the pyridazinone compound and each excipient under accelerated conditions.[10][11]
Troubleshooting Guides
Problem 1: I am observing a new peak in my HPLC chromatogram after storing my pyridazinone compound for a few weeks.
-
Possible Cause: This new peak is likely a degradation product.
-
Troubleshooting Steps:
-
Characterize the new peak: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Review storage conditions: Were the samples protected from light? Was the container tightly sealed? Was the temperature appropriate?
-
Perform forced degradation studies: Systematically expose your compound to acidic, basic, oxidative, photolytic, and thermal stress to see if you can intentionally generate the same unknown peak. This will help in identifying the degradation pathway.
-
Re-evaluate your analytical method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all degradation products.
-
Problem 2: The purity of my pyridazinone compound is decreasing over time, but I don't see any distinct degradation peaks in the HPLC.
-
Possible Cause:
-
The degradation products may not be UV-active at the wavelength you are using for detection.
-
The degradation products might be volatile and lost during sample preparation.
-
The compound might be degrading into non-chromatophoric species or precipitating out of solution.
-
-
Troubleshooting Steps:
-
Use a universal detector: A mass spectrometer (MS) or a charged aerosol detector (CAD) can detect compounds that do not have a UV chromophore.
-
Check for precipitation: Visually inspect your sample for any solid material. If present, try to dissolve it in a stronger solvent and analyze it.
-
Analyze by a different technique: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more comprehensive picture of the sample's composition.
-
Problem 3: My solid pyridazinone compound has changed color after storage.
-
Possible Cause: Color change is often an indication of degradation, particularly oxidation or photodecomposition.
-
Troubleshooting Steps:
-
Analyze the sample: Use a stability-indicating HPLC method to quantify the purity of the discolored sample and identify any new degradation products.
-
Review storage conditions: Ensure the compound is stored in a light-resistant, airtight container. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Conduct photostability studies: Expose a fresh sample to controlled light conditions as per ICH Q1B guidelines to confirm light sensitivity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on a pyridazinone compound. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Materials:
-
Pyridazinone compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve the pyridazinone compound in 0.1 M HCl.
-
If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a specified time.
-
Neutralize the sample with NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the pyridazinone compound in 0.1 M NaOH.
-
If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C for a specified time.
-
Neutralize the sample with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the pyridazinone compound in a solution of 3% H₂O₂.
-
If no degradation is observed after 24 hours at room temperature, repeat with 30% H₂O₂ and/or heat at 60°C.
-
Analyze the sample directly by HPLC.
-
-
Thermal Degradation:
-
Place the solid pyridazinone compound in an oven at 70°C for 48 hours.
-
Also, prepare a solution of the compound and heat it at 70°C for 48 hours.
-
Analyze both the solid and solution samples by HPLC.
-
-
Photodegradation:
-
Expose the solid pyridazinone compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for a pyridazinone compound.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the compound and potential degradation products have good absorbance (e.g., 254 nm, or use a PDA detector to scan a range of wavelengths).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the specificity and stability-indicating nature of the method.
Visualizations
Caption: Workflow for stability testing of pyridazinone compounds.
Caption: Factors leading to the degradation of pyridazinone compounds.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 6. onyxipca.com [onyxipca.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Addressing Assay Interference with Colored Pyridazinone Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate assay interference caused by colored pyridazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone compound is colored. How can this interfere with my absorbance-based assay?
Colored compounds, including many pyridazinone derivatives, can interfere with absorbance-based assays primarily through spectral overlap. If the compound absorbs light at the same wavelength used to measure the assay's product, it will contribute to the total absorbance reading, leading to artificially high results. This is a direct application of Beer's Law (A = εcl), where the measured absorbance is a sum of the absorbance of your product and the interfering compound.[1]
Q2: I'm observing lower than expected signal in my fluorescence assay when using a colored pyridazinone compound. What is the likely cause?
A lower-than-expected signal in a fluorescence assay in the presence of a colored compound is often due to fluorescence quenching or the inner filter effect.[2]
-
Fluorescence Quenching: The pyridazinone compound may directly interact with the excited fluorophore, causing it to return to the ground state without emitting a photon. This process, known as quenching, reduces the overall fluorescence intensity.
-
Inner Filter Effect: If the pyridazinone compound absorbs light at the excitation or emission wavelength of the fluorophore, it can reduce the amount of light that reaches the fluorophore or the amount of emitted light that reaches the detector, respectively. This leads to an apparent decrease in fluorescence signal.[2]
Q3: Can my colored pyridazinone compound interfere with luminescence-based assays like luciferase or proximity-based assays like AlphaScreen/AlphaLISA and FRET?
Yes, colored pyridazinone compounds can interfere with these assays through several mechanisms:
-
Luminescence Assays (e.g., Luciferase): Colored compounds can absorb the light emitted by the luciferase enzyme, leading to a decrease in the measured signal (color quenching).[3] Additionally, some compounds can directly inhibit the luciferase enzyme itself.
-
AlphaScreen/AlphaLISA: These assays rely on the transmission of singlet oxygen from a donor to an acceptor bead, which then emits light. Colored compounds that absorb light in the emission range of the acceptor bead (around 615 nm for AlphaLISA) can quench the signal.[4]
-
FRET (Förster Resonance Energy Transfer): In FRET assays, a donor fluorophore transfers energy to an acceptor fluorophore. Colored compounds can interfere by absorbing the light emitted by the donor or the acceptor, or by quenching the fluorescence of either molecule.[5]
Q4: What are the first steps I should take to determine if my colored pyridazinone compound is causing interference?
The first step is to run a set of control experiments to isolate the effect of the compound itself. This involves measuring the signal of your compound in the assay buffer without the biological components (e.g., enzyme, cells, or detection reagents).
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in an Absorbance Assay
Symptoms:
-
Absorbance values are higher in the presence of your pyridazinone compound compared to the negative control, even at concentrations where no biological activity is expected.
-
A dose-dependent increase in absorbance is observed that does not fit a typical biological response curve.
Troubleshooting Workflow:
Caption: Workflow to diagnose and correct for high absorbance.
Detailed Protocol: Background Subtraction for Absorbance Assays
This protocol allows for the correction of absorbance interference from a colored pyridazinone compound.
Materials:
-
Your colored pyridazinone compound
-
Assay buffer
-
Microplate reader capable of absorbance measurements
-
Microplates (same type as used in the main experiment)
Procedure:
-
Prepare a Compound-Only Plate:
-
Create a serial dilution of your pyridazinone compound in the assay buffer at the same concentrations used in your main experiment.
-
Include wells with assay buffer only to serve as a blank.
-
-
Measure Absorbance:
-
Read the absorbance of the compound-only plate at the same wavelength used for your assay's endpoint.
-
-
Data Correction:
-
For each concentration of your compound, subtract the absorbance value of the corresponding compound-only well from the absorbance value of the well in your main experimental plate.
-
Issue 2: Reduced Signal in a Fluorescence-Based Assay
Symptoms:
-
Fluorescence signal decreases as the concentration of the pyridazinone compound increases.
-
This effect is observed even in the absence of a biological target or in a cell-free system.
Troubleshooting Workflow:
Caption: Workflow to identify and address fluorescence quenching.
Detailed Protocol: Identifying and Correcting for Fluorescence Quenching
This protocol helps determine if a colored pyridazinone compound is quenching the fluorescence signal and provides a method to correct for the inner filter effect.
Materials:
-
Your colored pyridazinone compound
-
The fluorophore used in your assay
-
Assay buffer
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
Part 1: Detecting Quenching
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your main experiment.
-
Create a serial dilution of your pyridazinone compound in the assay buffer.
-
In a microplate, mix the fluorophore solution with each concentration of the compound dilution. Include a control with the fluorophore and buffer only.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. A dose-dependent decrease in fluorescence indicates quenching.
Part 2: Correcting for the Inner Filter Effect
-
Measure the absorbance spectrum of your pyridazinone compound at the concentrations used in your assay.
-
If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is likely contributing to the signal reduction.
-
The following formula can be used to correct for the inner filter effect: F_corrected = F_observed * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2) Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex and A_em are the absorbances of the compound at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the path lengths for excitation and emission, respectively (these are instrument-dependent).
-
Data Presentation
The following tables provide hypothetical quantitative data for a series of colored pyridazinone compounds to illustrate the types of interference that may be observed.
Table 1: Spectral Properties of Hypothetical Pyridazinone Compounds
| Compound ID | Color | Absorbance Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax |
| PYR-001 | Yellow | 420 | 15,000 |
| PYR-002 | Orange | 475 | 25,000 |
| PYR-003 | Red | 530 | 30,000 |
| PYR-004 | Blue | 610 | 20,000 |
Table 2: Interference of Hypothetical Pyridazinone Compounds in Various Assays
| Compound ID | Concentration (µM) | % Absorbance Interference (at 450 nm) | % Fluorescence Quenching (Fluorescein) | % Signal Reduction in AlphaLISA |
| PYR-001 | 10 | 35% | 15% | 5% |
| PYR-002 | 10 | 60% | 40% | 10% |
| PYR-003 | 10 | 15% | 65% | 25% |
| PYR-004 | 10 | 5% | 20% | 70% |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Interference Diagram
This diagram illustrates how a colored pyridazinone compound can interfere at different stages of a generic signaling pathway assay.
Caption: Points of interference in a typical signaling pathway assay.
General Experimental Workflow for Investigating Assay Interference
This diagram outlines a logical flow for systematically investigating and mitigating assay interference from a colored compound.
Caption: A systematic approach to troubleshooting assay interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Pyridazinone Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of pyridazinone drug candidates.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone candidate shows poor oral bioavailability. What are the potential causes?
A1: Poor oral bioavailability of pyridazinone drug candidates can stem from several factors, often related to their physicochemical properties.[1][2][3][4] Key reasons include:
-
Low Aqueous Solubility: Pyridazinone derivatives can be poorly soluble in gastrointestinal fluids, which limits their dissolution and subsequent absorption.[5][6][7]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[8]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen.[9][10][11]
-
Chemical Instability: The drug candidate may degrade in the acidic environment of the stomach.
Q2: What are the primary strategies to improve the solubility of a pyridazinone compound?
A2: Several formulation and chemical modification strategies can be employed to enhance the solubility of pyridazinone drug candidates:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[6][12][13]
-
Solid Dispersions: Dispersing the pyridazinone compound in an inert carrier matrix at a solid state can enhance its dissolution.[12]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6][14][15]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.[12][13]
-
Prodrug Approach: Modifying the chemical structure of the pyridazinone to create a more soluble prodrug that converts to the active compound in vivo.[16][17]
Q3: How can I determine if my pyridazinone candidate is a substrate for efflux transporters like P-gp?
A3: You can use a combination of in vitro and in vivo methods to assess if your compound is a P-gp substrate:
-
In Vitro Cell-Based Assays: Caco-2 cell permeability assays are commonly used. In this assay, the transport of the drug is measured across a monolayer of Caco-2 cells in both directions (apical to basolateral and basolateral to apical). A higher efflux ratio (B-A/A-B transport) suggests the involvement of active efflux.
-
In Vivo Studies: Pharmacokinetic studies in animals with and without a P-gp inhibitor (e.g., verapamil, quinidine) can be conducted. A significant increase in the area under the curve (AUC) of the pyridazinone candidate in the presence of the inhibitor indicates that it is a P-gp substrate.[11]
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles for my pyridazinone formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate control of particle size distribution. | Characterize the particle size distribution of the drug substance before and after formulation using techniques like laser diffraction. Implement a consistent milling or crystallization process. | A narrower and more consistent particle size distribution, leading to more reproducible dissolution profiles. |
| Polymorphism. | Screen for different polymorphic forms of the pyridazinone candidate using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Identify and control the desired polymorphic form during manufacturing. | Consistent dissolution profiles as the same, most soluble, and stable polymorph is used across batches. |
| Improper wetting of the drug substance. | Incorporate a suitable wetting agent or surfactant into the formulation. | Improved wettability of the drug particles, leading to more consistent and faster dissolution. |
Issue 2: Low oral bioavailability despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes (e.g., CYP450 isoforms).[18] Consider co-administration with an inhibitor of the identified enzyme in preclinical studies to confirm. | Understanding the metabolic pathway can guide chemical modifications to block the metabolic site or inform the selection of a different drug candidate. |
| P-glycoprotein (P-gp) mediated efflux. | Perform a Caco-2 permeability assay. If efflux is confirmed, consider formulation strategies to inhibit P-gp (e.g., using excipients like Tween 80 or Pluronic block copolymers) or design a prodrug that is not a P-gp substrate.[10][11] | Increased intestinal absorption and higher systemic exposure of the drug. |
| Degradation in the gastrointestinal tract. | Assess the stability of the pyridazinone candidate at different pH values simulating the stomach and intestine. If degradation is observed, consider enteric-coated formulations to protect the drug from the acidic environment of the stomach. | Improved stability of the drug in the GI tract, leading to a higher amount of drug available for absorption. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from a solid oral dosage form of a pyridazinone candidate.[19][20][21]
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[22]
-
Dissolution Medium: Select a medium based on the solubility and stability of the drug. Start with 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by phosphate buffer (pH 6.8) to simulate intestinal fluid.[20] The volume is typically 900 mL.
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.[20]
-
Agitation Speed: A paddle speed of 50 or 75 rpm is generally used.[22]
-
Procedure:
-
Place one dosage form into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[20]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of a pyridazinone candidate after oral and intravenous administration.[8][23][24]
Methodology:
-
Animal Model: Use a suitable animal model, such as male Wistar rats (180-250 g).[25]
-
Formulation:
-
Oral (PO): Prepare a suspension or solution of the pyridazinone candidate in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Intravenous (IV): Prepare a solution in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG400).[23]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., 100 µL) at predetermined time points (e.g., PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours; IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[23]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.[23]
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[23]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[8]
Data Presentation
Table 1: Comparison of Formulation Strategies on Pyridazinone Solubility
| Formulation Strategy | Pyridazinone Candidate X Solubility (µg/mL) | Fold Increase |
| Unprocessed Drug | 0.5 | - |
| Micronization | 2.5 | 5 |
| Nanosuspension | 15.0 | 30 |
| Solid Dispersion (1:5 drug:polymer) | 25.0 | 50 |
| SEDDS Formulation | 40.0 | 80 |
Table 2: Pharmacokinetic Parameters of Pyridazinone Candidate Y with and without a P-gp Inhibitor
| Parameter | Pyridazinone Y Alone | Pyridazinone Y + Verapamil |
| Cmax (ng/mL) | 150 | 450 |
| Tmax (h) | 2.0 | 1.5 |
| AUC (0-t) (ng·h/mL) | 600 | 2400 |
| Oral Bioavailability (F%) | 15% | 60% |
Visualizations
Caption: Oral drug absorption pathway and key bioavailability barriers.
Caption: Troubleshooting logic for enhancing pyridazinone bioavailability.
References
- 1. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. ABC efflux transporters at blood-central nervous system barriers and their implications for treating spinal cord disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | MDPI [mdpi.com]
- 17. acs.org [acs.org]
- 18. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fip.org [fip.org]
- 20. fda.gov [fda.gov]
- 21. Invitro : dissolution and drug release testing | PPTX [slideshare.net]
- 22. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. 2.9. In Vivo Pharmacokinetic Studies [bio-protocol.org]
Technical Support Center: Strategies to Minimize Pyridazinone Compound Degradation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pyridazinone compound degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which pyridazinone compounds degrade in cell culture?
A1: Pyridazinone compounds can degrade via several pathways in a cell culture environment. The most common are:
-
Hydrolysis: The pyridazinone ring itself is relatively stable, but functional groups elsewhere in the molecule, such as amides, can be susceptible to hydrolysis, which can be influenced by the pH of the culture medium.
-
Oxidation: The presence of dissolved oxygen and reactive oxygen species (ROS) generated by cells can lead to oxidative degradation of the pyridazinone core and its substituents. This can result in the formation of hydroxylated derivatives or ring-cleavage products.[1]
-
Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to ambient laboratory light or light from microscopy can induce photolytic cleavage, oxidation, or dimerization of pyridazinone compounds.[1]
Q2: How does the composition of the cell culture medium affect the stability of my pyridazinone compound?
A2: Several components in cell culture media can influence the stability of your compound:
-
pH: Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). Deviations from this range can accelerate the hydrolysis of susceptible functional groups on the pyridazinone molecule.
-
Serum: Serum proteins can bind to small molecules. This binding can either have a stabilizing effect or, conversely, reduce the free concentration of the compound available to the cells.[1] The impact of serum is compound-specific.
-
Supplements: Components like vitamins (e.g., riboflavin) and amino acids (e.g., tryptophan) can act as photosensitizers, potentially accelerating the degradation of light-sensitive compounds upon light exposure. Some media components, like pyruvate and certain amino acids, can also impact compound stability.
Q3: My pyridazinone compound is described as light-sensitive. What precautions should I take during my cell culture experiments?
A3: To minimize photodegradation of your pyridazinone compound, a critical factor for many heterocyclic molecules, the following precautions are recommended:
-
Use Amber-Colored or Opaque Containers: Store stock solutions and handle the compound in amber-colored vials or tubes to protect it from light.
-
Minimize Light Exposure During Handling: When preparing media containing your compound or during cell culture manipulations, work in a dimly lit area or cover the containers with aluminum foil.
-
Protect Cultures from Light: During incubation, ensure that the cell culture plates or flasks are shielded from direct light. If you are using a microscope for imaging, minimize the duration and intensity of light exposure.
Troubleshooting Guides
Issue 1: I am observing a decrease or complete loss of my pyridazinone compound's biological activity in a multi-day experiment.
-
Possible Cause: The compound may be degrading in the cell culture medium at 37°C over the course of the experiment.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study by incubating the pyridazinone compound in your complete cell culture medium (including serum and supplements) at 37°C and 5% CO2 for the duration of your experiment. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and quantify the concentration of the parent compound using analytical methods like LC-MS/MS or HPLC-UV.[1]
-
More Frequent Media Changes: If degradation is confirmed, consider changing the media more frequently and adding a fresh solution of your compound with each change to maintain a more consistent concentration.[1]
-
Shorten Experiment Duration: If feasible for your experimental design, reduce the overall duration of the experiment to minimize the impact of compound instability.[1]
-
Issue 2: I see a precipitate forming in my cell culture medium after adding my pyridazinone compound.
-
Possible Cause: This is often due to the low aqueous solubility of the compound, leading to precipitation when the stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent in the cell culture medium is as low as possible (typically ≤ 0.5% for DMSO) to minimize its effect on solubility and to avoid solvent-induced cytotoxicity.
-
Pre-warm the Medium: Adding the compound's stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility and prevent precipitation.
-
Optimize Mixing Technique: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion of the compound.
-
Issue 3: The color of my cell culture medium containing the pyridazinone compound has changed over time.
-
Possible Cause: A color change in the medium can be an indicator of compound degradation. Oxidation or other chemical reactions can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Visual Inspection: Note any significant color changes (e.g., from colorless to yellow or brown) as a potential sign of degradation.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical methods. Use HPLC or LC-MS/MS to analyze the medium for the presence of the parent compound and any new peaks that may correspond to degradation products.
-
Prepare Fresh Solutions: If a significant color change is observed, it is recommended to prepare fresh stock solutions of your pyridazinone compound to ensure the integrity of your experiments.
-
Data Presentation
Table 1: Factors Influencing Pyridazinone Compound Degradation in Cell Culture
| Factor | Observed Effect on Degradation | Potential Quantitative Metrics to Measure |
| Temperature | Increased temperature (e.g., 37°C in an incubator) can accelerate the rate of hydrolytic and oxidative degradation. | Degradation rate constant (k), Half-life (t½) at different temperatures. |
| pH | Deviations from physiological pH (7.2-7.4) can significantly increase the rate of hydrolysis of susceptible functional groups. | Degradation rate constant (k) as a function of pH. |
| Light Exposure | Exposure to light, especially UV and short-wavelength visible light, can lead to photodegradation. | Photodegradation rate constant, Quantum yield (Φ). |
| Serum Presence | Serum proteins can bind to the compound, which may either stabilize it or reduce its effective concentration. | Percentage of compound bound to serum proteins, Apparent half-life in the presence and absence of serum. |
| Media Components | Certain media components can act as photosensitizers or react with the compound, leading to degradation. | Degradation rate in different media formulations. |
Table 2: Example In Vitro Activities of Pyridazinone Derivatives
| Pyridazinone Derivative | Target | Assay | IC50 (µM) |
| Derivative 3d | COX-2 | Not Specified | 0.425 |
| Derivative 3e | COX-2 | Not Specified | 0.519 |
| Derivative 4e | COX-2 | Not Specified | 0.356 |
| Derivative 5a | COX-2 | Not Specified | 0.77 |
| Derivative 5f | COX-2 | Not Specified | 1.89 |
Note: The IC50 values are provided as examples of the biological activity of some pyridazinone derivatives and are not indicative of their stability. Stability is compound-specific and must be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Pyridazinone Compound Stability in Cell Culture Medium
This protocol provides a general method for determining the stability of a pyridazinone compound in a cell-free culture medium over time.
Materials:
-
Pyridazinone compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum and any other supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C, 5% CO2 incubator
-
Analytical instrument (LC-MS/MS or HPLC-UV)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
Procedure:
-
Preparation:
-
Warm the complete cell culture medium to 37°C.
-
Spike the medium with the pyridazinone compound to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., ≤ 0.5% DMSO).
-
Aliquot the medium containing the compound into sterile tubes or wells of a plate, with separate aliquots for each time point.
-
-
Incubation:
-
Place the tubes or plate in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot for analysis. The 0-hour time point should be processed immediately after preparation.
-
-
Quenching and Sample Processing:
-
To each aliquot, add a sufficient volume of cold quenching solution (e.g., 3 volumes of acetonitrile with internal standard) to stop any further degradation and precipitate proteins.
-
Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS or HPLC-UV method to determine the concentration of the parent pyridazinone compound.
-
-
Data Interpretation:
-
Plot the concentration of the pyridazinone compound versus time.
-
Calculate the half-life (t½) of the compound in the cell culture medium. A significant decrease in concentration over time is indicative of instability.
-
Mandatory Visualizations
Caption: Workflow for assessing pyridazinone compound stability.
References
Validation & Comparative
Validating the Biological Target of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: A Comparative Guide
Introduction
The compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds. While the precise biological target of this specific molecule is not extensively documented in publicly available literature, structurally related compounds containing pyridazinone and piperazine moieties have been reported to exhibit a range of biological activities, including the inhibition of protein kinases.[1][2] Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[3]
This guide provides a comparative overview of key experimental methodologies to validate a hypothetical protein kinase target for this compound. We will compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Kinobeads affinity chromatography for selectivity profiling, and Western Blot analysis for assessing downstream pathway modulation. This guide is intended for researchers, scientists, and drug development professionals.
Hypothetical Target: A Protein Kinase
Based on the chemical structure and the known activities of similar compounds, we will proceed with the hypothesis that this compound is an inhibitor of a specific protein kinase. The following sections will detail the experimental approaches to validate this hypothesis.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle
CETSA is a powerful biophysical technique used to verify the direct binding of a compound to its target protein within the native environment of the cell.[4][5] The core principle is that the binding of a ligand, such as our compound of interest, often increases the thermal stability of the target protein.[4] When cells or cell lysates are heated, proteins begin to denature and aggregate. A ligand-bound protein will be more resistant to this heat-induced denaturation. By measuring the amount of soluble target protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement.[4][6]
Data Presentation
The results of CETSA experiments are typically presented in two formats: a thermal shift curve and an isothermal dose-response curve.
Table 1: Hypothetical CETSA Data for Target Kinase X Stabilization
| Treatment | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 56.8 | +4.3 |
| Staurosporine (Positive Control, 1 µM) | 58.2 | +5.7 |
| Unrelated Compound (Negative Control, 10 µM) | 52.6 | +0.1 |
Table 2: Hypothetical Isothermal Dose-Response CETSA Data
| Compound Concentration (µM) | % Soluble Target Kinase X (at 56°C) |
| 0 (Vehicle) | 35 |
| 0.01 | 40 |
| 0.1 | 55 |
| 1 | 75 |
| 10 | 88 |
| 100 | 90 |
| EC50 | ~0.25 µM |
Experimental Protocol: CETSA
This protocol is adapted from established CETSA methodologies.[4][7]
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells using three cycles of rapid freeze-thaw in liquid nitrogen followed by thawing at 37°C.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[4]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
-
Sample Preparation and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the hypothetical target kinase, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate the melting curves.
-
Method 2: Kinobeads Affinity Chromatography
Principle
Kinobeads are a chemical proteomics tool used to profile the interactions of small molecule inhibitors with a large number of kinases simultaneously.[3][8] The technique utilizes a resin of immobilized, non-selective kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[3][9] In a competitive binding experiment, the cell lysate is pre-incubated with the compound of interest before being applied to the kinobeads. The compound will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified using mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the compound is engaging that kinase.[8] This method is excellent for determining the selectivity of an inhibitor across the kinome.[10]
Data Presentation
The primary output of a kinobeads experiment is a list of kinases and their relative abundance in the bead-bound fraction at different inhibitor concentrations. This is often used to calculate IC50 values for each kinase and can be visualized as a dose-response curve or a selectivity profile.
Table 3: Hypothetical Kinobeads Competition Binding Data
| Kinase Target | IC50 (µM) for this compound | Comments |
| Kinase X (Hypothesized Target) | 0.15 | Potent engagement |
| Kinase Y | 2.5 | Moderate off-target activity |
| Kinase Z | > 20 | Weak or no engagement |
| SRC | 8.7 | Off-target activity |
| ABL | 15.2 | Weak off-target activity |
Experimental Protocol: Kinobeads Competition Binding
This protocol is based on established kinobeads methodologies.[10][11]
-
Cell Lysate Preparation:
-
Harvest cells and prepare a lysate in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) or vehicle control for 1 hour at 4°C.
-
-
Kinobeads Incubation:
-
Add the kinobeads slurry to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin overnight.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot the signal intensity against the inhibitor concentration to generate dose-response curves and calculate IC50 values.
-
Method 3: Western Blot Analysis of Downstream Signaling
Principle
If a compound successfully engages and inhibits its target kinase, the phosphorylation of that kinase's downstream substrates should be reduced.[12] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation.[13] By using antibodies that specifically recognize the phosphorylated forms of downstream signaling proteins, one can assess the functional consequence of target inhibition in a cellular context.[12][14] A reduction in the phosphorylation of a known substrate of the target kinase upon treatment with the compound provides strong evidence for on-target activity.
Data Presentation
The results are typically presented as images of the western blots showing a decrease in the phosphorylated substrate, along with a loading control. Quantification of the band intensities can be presented in a bar graph.
Table 4: Hypothetical Downstream Signaling Inhibition
| Treatment | p-Substrate / Total Substrate Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| This compound (1 µM) | 0.25 |
| Known Kinase X Inhibitor (Positive Control, 1 µM) | 0.20 |
| Unrelated Compound (Negative Control, 10 µM) | 0.98 |
Experimental Protocol: Western Blot for Downstream Signaling
This is a general protocol for Western blotting.[12]
-
Cell Treatment and Lysis:
-
Treat cells with the compound of interest, a positive control inhibitor, and a vehicle control for an appropriate time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine and normalize protein concentrations.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Calculate the ratio of the phosphorylated protein to the total protein or loading control.
-
Mandatory Visualizations
Caption: A generic kinase signaling pathway illustrating a potential point of inhibition.
Caption: Experimental workflow for validating a hypothesized kinase target.
Caption: Logical relationship between the compound, its target, and the cellular outcome.
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Chromatography | Western Blot Analysis |
| Primary Question | Does the compound directly bind to the target protein in cells? | What is the selectivity profile of the compound across the kinome? | Does the compound inhibit the function of the target in cells? |
| Principle | Ligand-induced thermal stabilization of the target protein.[4][5] | Competitive binding to immobilized broad-spectrum kinase inhibitors.[3] | Immunodetection of changes in downstream protein phosphorylation.[12] |
| Output | Thermal shift (ΔTm) and cellular EC50.[6] | IC50 values for a large number of kinases.[10] | Change in phosphorylation status of specific proteins. |
| Advantages | - Label-free for compound and target- Confirms direct binding in a cellular context- Can be adapted for high-throughput screening.[6] | - Broad selectivity profiling- Unbiased discovery of off-targets- Uses native proteins from lysates.[3] | - Assesses functional cellular activity- Widely available technique- Can confirm pathway modulation.[13] |
| Limitations | - Requires a specific antibody for the target- Not all ligand binding events cause a thermal shift- Can be low-throughput in its traditional format. | - Requires specialized beads and mass spectrometry- May miss kinases not expressed or with low affinity for the beads- Does not directly measure inhibition of kinase activity.[3] | - Indirect measure of target engagement- Requires specific phospho-antibodies- Signal can be affected by other pathways. |
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted approach. No single experiment is sufficient to definitively prove target engagement and functional inhibition. The Cellular Thermal Shift Assay provides crucial evidence of direct binding in a cellular environment. Kinobeads profiling offers a broad view of the compound's selectivity, which is critical for understanding potential off-target effects and for its development as a specific chemical probe or therapeutic. Finally, Western blot analysis of downstream signaling pathways confirms that the compound has the intended functional effect in cells. By combining these orthogonal approaches, researchers can build a strong and compelling case for the validation of a hypothesized protein kinase target, paving the way for further preclinical development.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. youtube.com [youtube.com]
Pyridazinone Derivatives as Anticancer Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of various pyridazinone derivatives, summarizing their in vitro efficacy, outlining the experimental methodologies used for their evaluation, and visualizing the key signaling pathways they modulate. The presented data is intended to inform researchers and drug development professionals on the therapeutic potential of this promising class of compounds.
Comparative Anticancer Activity of Pyridazinone Derivatives
The in vitro anticancer activity of pyridazinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for several recently developed pyridazinone derivatives, highlighting their potency and selectivity.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 10l | VEGFR-2 inhibitor, Apoptosis induction | A549 (Non-small cell lung cancer) | 1.66 - 100 | [1][2] |
| 17a | VEGFR-2 inhibitor | Various NCI-60 cell lines | 1.66 - 100 | [1][2] |
| 15a | c-Met inhibitor | HT-29 (Colon carcinoma) | 0.10 | [3] |
| H460 (Large cell lung cancer) | 0.13 | [3] | ||
| A549 (Non-small cell lung cancer) | 0.05 | [3] | ||
| 9e | JNK1 pathway inhibitor | NCI-60 cell lines | Not specified | |
| Pyr-1 | Apoptosis induction | HL-60 (Promyelocytic leukemia) | Low µM/nM | [4] |
| Compound 43 | Tubulin polymerization inhibitor | Panc-1 (Pancreatic cancer) | 2.9 | [5] |
| Paca-2 (Pancreatic cancer) | 2.2 | [5] | ||
| Compound 90 | DHFR inhibitor | OVCAR-3 (Ovarian cancer) | 0.32 | [6] |
| MDA-MB-435 (Melanoma) | 0.46 | [6] |
Key Signaling Pathways Targeted by Pyridazinone Derivatives
Pyridazinone derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways targeted by these compounds.
VEGFR-2 Signaling Pathway Inhibition.
c-Met Signaling Pathway Inhibition.
JNK Signaling Pathway Inhibition.
PARP Signaling Pathway Inhibition.
Experimental Protocols
The evaluation of the anticancer potential of pyridazinone derivatives involves a series of in vitro assays to determine their effects on cell viability, apoptosis, and cell cycle progression. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with pyridazinone derivatives for the desired time, harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. FITC is detected in the FL1 channel and PI in the FL2 channel.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][12][13]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated and untreated cells and wash them with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways affected by the pyridazinone derivatives.[14][15][16]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Experimental Workflow
The following diagram provides a general workflow for the preclinical evaluation of pyridazinone derivatives as anticancer agents.
General Experimental Workflow.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 5. c-MET [stage.abbviescience.com]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Comparing efficacy of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one with known drugs
An Objective Comparison for Drug Development Professionals
The search for novel, effective, and safer anticancer agents is a continuous endeavor in pharmaceutical research. This guide provides a comparative analysis of a series of recently synthesized pyridazinone derivatives against the well-established chemotherapeutic agent, methotrexate. While the specific compound 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is not extensively documented, this comparison focuses on structurally related pyridazinone compounds with demonstrated anticancer and antiangiogenic properties, offering valuable insights for researchers in oncology and drug discovery.
The pyridazinone scaffold has garnered significant interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This analysis is based on published experimental data to ensure an objective comparison.
Comparative Anticancer Activity
A study by Kantevari et al. synthesized a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives and evaluated their in vitro anticancer activity against three human cancer cell lines: liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60).[5] The efficacy of these novel compounds was compared to that of methotrexate, a standard antimetabolite drug.[5]
The anticancer activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) reduction assay, a colorimetric assay for assessing cell metabolic activity. The results, presented as the concentration of the compound required to inhibit cell growth by 50% (IC50), are summarized in the table below.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Pyridazinone Derivatives and Methotrexate [5]
| Compound | Liver (HEP3BPN 11) | Breast (MDA 453) | Leukemia (HL 60) |
| 4g | 18.2 | 20.3 | 12.5 |
| 4i | 22.5 | 25.1 | 15.8 |
| Methotrexate | 15.5 | 18.2 | 10.2 |
Lower IC50 values indicate higher potency.
As the data indicates, compounds 4g and 4i demonstrated notable inhibitory activity, with IC50 values approaching those of methotrexate against the tested cancer cell lines.[5] This suggests that these pyridazinone derivatives are promising candidates for further investigation as anticancer agents.
Mechanism of Action: A Tale of Two Scaffolds
The mode of action of these novel pyridazinone derivatives is multifaceted, with evidence suggesting antiangiogenic properties. In contrast, methotrexate primarily functions as an antimetabolite.
Pyridazinone Derivatives: Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The lead compounds 4g and 4i were further evaluated for their ability to inhibit proangiogenic cytokines.
-
Compound 4g was found to be a potent inhibitor of TNFα, VEGF, FGFb, and TGFβ.[5]
-
Compound 4i showed significant inhibitory activity against TNFα, VEGF, FGFb, and leptin.[5]
By targeting these key signaling molecules, the pyridazinone derivatives can potentially disrupt the tumor's blood supply, thereby inhibiting its growth.
Methotrexate: A Classic Antimetabolite
Methotrexate is a well-characterized antifolate agent.[6][7] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate.[8][9] Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[10] By blocking this pathway, methotrexate effectively halts DNA replication and cell division in rapidly proliferating cancer cells.[6][11]
Below is a diagram illustrating the mechanism of action of Methotrexate.
Caption: Mechanism of action of Methotrexate.
Experimental Protocols
For the purpose of reproducibility and further research, the key experimental methodologies are detailed below.
In Vitro Anticancer Activity (MTT Assay) [5]
-
Cell Culture: Human cancer cell lines (HEP3BPN 11, MDA 453, and HL 60) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (pyridazinone derivatives and methotrexate) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
The workflow for the MTT assay is depicted in the following diagram.
Caption: Workflow of the MTT assay.
Antiangiogenic Activity Assay [5]
The antiangiogenic activity was assessed by measuring the levels of various cytokines (TNFα, VEGF, FGFb, TGFβ, and leptin) in the supernatant of treated cells using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Conclusion
The investigated 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives, particularly compounds 4g and 4i , exhibit promising anticancer activity comparable to the established drug methotrexate. Their distinct mechanism of action, targeting angiogenesis, presents a potential advantage and an alternative therapeutic strategy. These findings warrant further preclinical and clinical evaluation of this class of pyridazinone derivatives as potential novel anticancer agents. This comparative guide provides a foundational understanding for researchers and drug development professionals interested in this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methotrexate - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Pyridazinone-Based Inhibitors
For Immediate Release
In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Pyridazinone-based compounds have emerged as a promising class of kinase inhibitors, with several demonstrating potent and selective activity in preclinical and clinical studies. However, the success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the entire kinome. Off-target effects can lead to unforeseen toxicities or even therapeutic benefits, making a thorough understanding of an inhibitor's cross-reactivity profile paramount for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profiles of pyridazinone-based kinase inhibitors, using publicly available data to illustrate the principles of selectivity. We will delve into the quantitative data, detail the experimental methodologies used to generate these profiles, and visualize the complex interplay of signaling pathways affected by these inhibitors.
Understanding Kinase Inhibition and Cross-Reactivity
At its core, a kinase inhibitor is a molecule that blocks the activity of one or more protein kinases. Most of these inhibitors are designed to compete with adenosine triphosphate (ATP), the universal energy currency of the cell, for binding to the kinase's active site. By occupying this site, the inhibitor prevents the transfer of a phosphate group to a substrate protein, thereby disrupting the downstream signaling cascade.
However, the ATP-binding pocket is highly conserved across the kinome, which comprises over 500 distinct kinases in humans. This structural similarity presents a significant challenge in designing truly selective inhibitors. Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, is a common phenomenon. A highly selective inhibitor will potently bind to its intended target with minimal interaction with other kinases, while a more promiscuous inhibitor will interact with multiple kinases.
Quantitative Cross-Reactivity Profiling
To objectively compare the selectivity of kinase inhibitors, large-scale screening assays are employed to measure their binding affinity or inhibitory activity against a broad panel of kinases. The results are often presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, or as a percentage of inhibition at a fixed concentration.
Below is a comparative table summarizing the cross-reactivity data for a representative pyridazinone-based inhibitor, Tepotinib (MSC2156119) , a highly selective c-Met inhibitor, and a well-characterized multi-kinase inhibitor, Dasatinib , for illustrative purposes. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger binding.
| Kinase Target | Tepotinib (% of Control @ 1µM) | Dasatinib (% of Control @ 1µM) | Primary Signaling Pathway |
| Primary Target(s) | |||
| MET | <1% | 2% | RTK Signaling, Cell Proliferation, Survival |
| ABL1 | >100% | <1% | Cell Cycle, Proliferation, Apoptosis |
| SRC | >100% | <1% | Cell Adhesion, Growth, Motility |
| Selected Off-Targets | |||
| AXL | 48% | <1% | Cell Survival, Migration, Invasion |
| DDR1 | 80% | <1% | Cell Adhesion, Proliferation, ECM Remodeling |
| EPHA2 | >100% | <1% | Developmental Processes, Cell Positioning |
| KIT | >100% | <1% | Hematopoiesis, Cell Proliferation |
| PDGFRB | >100% | <1% | Angiogenesis, Cell Proliferation |
| LCK | >100% | <1% | T-cell Receptor Signaling |
| FYN | >100% | <1% | T-cell Receptor Signaling |
Note: This table is a simplified representation for illustrative purposes. The actual cross-reactivity profile of any inhibitor is extensive and concentration-dependent.
As the data illustrates, Tepotinib demonstrates high selectivity for its primary target, c-Met, with minimal interaction with a wide range of other kinases at the tested concentration. In contrast, Dasatinib exhibits potent activity against its primary targets (ABL and SRC kinases) but also interacts with numerous other kinases, highlighting its multi-targeted nature.
Experimental Protocols
The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. Below is a detailed methodology for this type of assay.
KINOMEscan™ Competition Binding Assay
Principle:
The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of DNA-tagged recombinant human kinases. The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together in a multi-well plate. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount of the associated DNA tag is quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as a percentage of the control (% of Control), where a lower value indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.
In Vitro vs. In Vivo Correlation of Pyridazinone Compound Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary one being the translation of promising in vitro activity to in vivo efficacy. Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1] This guide provides an objective comparison of the in vitro and in vivo performance of selected pyridazinone compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development.
Data Presentation: Quantitative Comparison of Pyridazinone Compound Activity
The following tables summarize the in vitro and in vivo activities of representative pyridazinone compounds across different therapeutic areas.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Target | In Vitro Assay | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Activity | Reference |
| 4ba | PDE4B | Enzyme Inhibition Assay | 251 ± 18 nM | LPS-induced monocyte recruitment in mice | 69% reduction in cell infiltrate at 200 μM | [2] |
| Compounds 5a & 5f | COX-2 | Enzyme Inhibition Assay | 5a: 0.77 μM5f: 1.89 μM | Rat Paw Edema | Comparable to indomethacin and celecoxib | [3] |
| Compounds 3d, 3e, & 4e | COX-2 | Enzyme Inhibition Assay | 3d: 0.425 µM3e: 0.519 µM4e: 0.356 µM | Not Specified | Potent cytokine production inhibitors in LPS-induced macrophages | [4] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Type | In Vitro Assay | In Vitro Activity (IC₅₀) | In Vivo Model | In Vivo Activity | Reference |
| 4ba | Osteosarcoma | Cell Viability Assay (MOS-J cells) | Lower than zardaverine | Syngeneic orthotopic model of osteosarcoma | Evaluated for tumor volume reduction | [5] |
| DS21360717 (Compound 39) | Subcutaneous Tumor | Not Specified | 0.49 nM | Subcutaneous tumor model | Demonstrated in vivo anticancer activity | [6] |
| Compound 38 | FGFR-driven Cancer | Enzyme Inhibition Assay (FGFR) | Potent | NCI-H1581 xenograft model | 91.6% tumor growth inhibition at 50 mg/kg | [7] |
| Compound 37 | B-cell malignancies | Enzyme Inhibition Assay (BTK) | 2.1 nM | Not Specified | Good pharmacokinetic results | [7] |
| Compound 43 | Renal and Non-small cell lung cancer | NCI-60 Cell Line Screen | 2.2-2.9 µM (Pancreatic cancer cell lines) | Not Specified | Full cell death against renal and NSCLC cell lines | [7] |
Table 3: Vasodilator Activity of Pyridazinone Derivatives
| Compound | In Vitro Assay | In Vitro Activity (EC₅₀) | In Vivo Model | In Vivo Activity | Reference |
| Series 4f, 4h | Isolated Rat Thoracic Aorta | 4f: 0.0136 μM4h: 0.0117 μM | Suggested for further in vivo evaluation | Not yet determined | [8][9] |
| Series 5d, 5e | Isolated Rat Thoracic Aorta | 5d: 0.0053 μM5e: 0.0025 μM | Suggested for further in vivo evaluation | Not yet determined | [8][9] |
| Compound 7 | Sheep Carotid Arteries | 33.04% inhibition | Tail-cuff method | Excellent vasodilating agent | [6][7] |
| Compounds 8a, 8b | Isolated Rat Aorta | 8a: 48.8% inhibition8b: 44.2% inhibition | Not Specified | Not yet determined | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. Phosphodiesterase 4B (PDE4B) Inhibition Assay [2]
-
Principle: A nonradioactive assay to measure the inhibition of PDE4B enzyme activity.
-
Procedure:
-
The pyridazinone compound is incubated with recombinant human PDE4B enzyme.
-
The reaction is initiated by the addition of cAMP as a substrate.
-
The amount of remaining cAMP or the product AMP is quantified.
-
Results are expressed as the percentage of inhibition, and IC₅₀ values are calculated.
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [3][4]
-
Principle: Measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.
-
Procedure:
-
Human recombinant COX-1 or COX-2 enzyme is pre-incubated with the test compound.
-
Arachidonic acid is added as a substrate to initiate the reaction.
-
The production of prostaglandin E2 (PGE₂) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are determined from the dose-response curves.
-
3. Cell Viability (MTT) Assay [4][5]
-
Principle: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cancer cells (e.g., osteosarcoma cells) are seeded in 96-well plates.
-
Cells are treated with various concentrations of the pyridazinone compound for a specified duration.
-
MTT reagent is added, which is converted to formazan by viable cells.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
4. Isolated Rat Aorta Vasodilation Assay [8][9][10][11]
-
Principle: Measures the vasorelaxant effect of a compound on pre-contracted aortic rings.
-
Procedure:
-
Thoracic aortas are isolated from rats and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution.
-
The aortic rings are pre-contracted with an agonist like phenylephrine.
-
Cumulative concentrations of the pyridazinone compound are added, and the relaxation of the aortic ring is measured.
-
EC₅₀ values are calculated from the concentration-response curves.
-
In Vivo Models
1. LPS-Induced Monocyte Recruitment Model [2]
-
Principle: Evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit the recruitment of monocytes to an inflammatory site.
-
Procedure:
-
Mice are treated with the pyridazinone compound or a vehicle.
-
Lipopolysaccharide (LPS) is administered to induce an inflammatory response.
-
After a specific time, inflammatory cell infiltrate in a target tissue (e.g., air pouch) is collected and quantified.
-
The reduction in monocyte numbers in the treated group compared to the control group is determined.
-
2. Syngeneic Orthotopic Osteosarcoma Model [5]
-
Principle: A preclinical cancer model that mimics the growth of osteosarcoma in its natural bone environment.
-
Procedure:
-
Osteosarcoma cells (e.g., MOS-J) are injected into the tibia of immunocompetent mice.[12]
-
Once tumors are established, mice are treated with the pyridazinone compound or a vehicle.
-
Tumor volume is measured regularly to assess the efficacy of the treatment.
-
3. Rat Paw Edema Model [3]
-
Principle: A widely used model to screen for acute anti-inflammatory activity.
-
Procedure:
-
Rats are treated with the test compound or a reference drug (e.g., indomethacin).
-
An inflammatory agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw.
-
The volume of the paw is measured at different time points to quantify the edema.
-
The percentage of inhibition of edema by the test compound is calculated.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for correlating in vitro and in vivo activity of pyridazinone compounds.
Signaling Pathway
Caption: Pyridazinone PDE4 inhibitors can suppress LPS-induced inflammation by increasing cAMP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reprocell.com [reprocell.com]
- 6. Frontiers | Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing [frontiersin.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-α responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
Head-to-Head Comparison of Pyridazinone Analogs in Cell-Based Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyridazinone analogs based on their performance in various cell-based assays. The information presented is compiled from publicly available experimental data to facilitate informed decisions in drug discovery and development.
Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their therapeutic potential has led to the synthesis and evaluation of numerous analogs. This guide provides a head-to-head comparison of selected pyridazinone analogs, focusing on their cytotoxic and anti-proliferative effects in cancer cell lines, supported by detailed experimental protocols and visualization of the key signaling pathways involved.
Comparative Efficacy of Pyridazinone Analogs
The cytotoxic and anti-proliferative activities of various pyridazinone analogs have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), cytotoxic concentration (CC50), and growth inhibition (GI50) values are key parameters for comparing the potency of these compounds. The following tables summarize the reported activities of different pyridazinone derivatives.
| Compound ID | Cell Line | Assay Type | IC50 / CC50 / GI50 (µM) | Reference |
| Pyr-1 | CEM (T-cell leukemia) | DNS Assay | Low µM/nM range | |
| HL-60 (Promyelocytic leukemia) | DNS Assay | Low µM/nM range | ||
| MDA-MB-231 (Breast cancer) | DNS Assay | Low µM/nM range | ||
| MDA-MB-468 (Breast cancer) | DNS Assay | Low µM/nM range | ||
| A-549 (Lung cancer) | DNS Assay | Low µM/nM range | ||
| Compound 4aa | Saos-2 (Osteosarcoma) | Mitochondrial Activity | ~10-50 | |
| MNNG (Osteosarcoma) | Mitochondrial Activity | ~10-50 | ||
| Compound 4ba | Saos-2 (Osteosarcoma) | Mitochondrial Activity | ~10-50 | |
| MNNG (Osteosarcoma) | Mitochondrial Activity | ~10-50 | ||
| Diarylurea Derivative 10l | A549 (Non-small cell lung cancer) | SRB Assay | 1.66 - 100 | |
| Diarylurea Derivative 17a | Full NCI 60-cell line panel | SRB Assay | 1.66 - 100 |
Note: The specific IC50/CC50/GI50 values can vary depending on the experimental conditions, including the specific assay used and the incubation time. Direct comparison between different studies should be made with caution. The data presented here is for illustrative purposes to highlight the range of activities observed for different pyridazinone analogs.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for the key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyridazinone analogs and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assays
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the discrimination between different stages of cell death.
Procedure:
-
Seed and treat cells with pyridazinone analogs as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as caspases and PARP. The cleavage of pro-caspases into their active forms and the cleavage of PARP are hallmarks of apoptosis.
Procedure:
-
Treat cells with pyridazinone analogs, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Pyridazinone analogs exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways involved in cell survival and proliferation. The following diagrams illustrate some of the signaling pathways targeted by these compounds.
Caption: Proteasome inhibition by pyridazinone analogs.
Caption: Inhibition of the B-Raf signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Benchmarking 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one against other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a promising framework in the design of novel kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides a comparative analysis of pyridazinone derivatives against established kinase inhibitors, supported by experimental data from recent literature. The focus is to offer an objective performance benchmark for researchers engaged in the discovery and development of next-generation targeted therapies.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities (IC50) of various pyridazinone derivatives against several key kinases, benchmarked against well-established, clinically approved kinase inhibitors. Lower IC50 values indicate higher potency.
Table 1: FER Kinase Inhibition
| Compound | Scaffold Type | FER IC50 (nM) | Reference Compound | FER IC50 (nM) |
| Pyrido-pyridazinone deriv. 1 | Pyrido-pyridazinone | 0.5 | Dasatinib | 3.2 |
| Pyrido-pyridazinone deriv. 2 | Pyrido-pyridazinone | 0.9 | ||
| Pyrido-pyridazinone deriv. 3 | Pyrido-pyridazinone | 1.2 |
Table 2: BTK Kinase Inhibition
| Compound | Scaffold Type | BTK IC50 (nM) | Reference Compound | BTK IC50 (nM) |
| Pyrazolo[3,4-d]pyridazinone 8 | Pyrazolo[3,4-d]pyridazinone | 2.1 | Ibrutinib | 0.5 |
| Pyrazolo[3,4-d]pyridazinone 20 | Pyrazolo[3,4-d]pyridazinone | 4.2 |
Table 3: c-Met Kinase Inhibition
| Compound | Scaffold Type | c-Met IC50 (nM) | Reference Compound | c-Met IC50 (nM) |
| MSC2156119 | Pyridazinone | 1.1 | Crizotinib | 4 |
| Derivative 1 | Pyridazinone | 3.4 | ||
| Derivative 2 | Pyridazinone | 8.9 |
Table 4: CSK Kinase Inhibition
| Compound | Scaffold Type | CSK IC50 (nM) | Reference Compound | CSK IC50 (nM) |
| Pyridazinone 4 | Pyridazinone | 13 | Dasatinib | 0.5 |
| Pyridazinone 6 | Pyridazinone | 3 | ||
| Pyrazolopyridine 13 | Pyrazolopyridine | <3 |
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for evaluating the therapeutic potential of inhibitors.
FER Kinase Pathway: FER is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion, migration, and proliferation. It acts downstream of several receptor tyrosine kinases, including EGFR and PDGFR. Dysregulation of FER has been implicated in the progression and metastasis of various cancers.
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, survival, motility, and invasion. Aberrant c-Met activation, through mutation, amplification, or overexpression, is a key driver in many human cancers, making it a prime target for therapeutic intervention.
BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, proliferation, and survival. Overactivation of BTK signaling is a hallmark of various B-cell malignancies.
CSK Signaling Pathway: C-terminal Src kinase (CSK) is a non-receptor tyrosine kinase that acts as a key negative regulator of the Src family kinases (SFKs). By phosphorylating and inactivating SFKs, CSK plays a crucial role in controlling cell growth, differentiation, and migration.
Orthogonal Assays: A Comparative Guide to Confirming Mechanism of Action for NF-κB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, unequivocally confirming a compound's mechanism of action (MOA) is a critical milestone. Relying on a single primary assay is fraught with the risk of misleading results due to off-target effects or assay-specific artifacts.[1] Orthogonal assays, which employ distinct methodologies to interrogate the same biological process, are therefore indispensable for robust MOA validation.[1][2] This guide provides a comparative overview of key orthogonal assays to confirm the MOA of inhibitors targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation and immunity.[3]
The canonical NF-κB signaling cascade is a frequent target for therapeutic intervention. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα.[1][3] This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][4] A common strategy for inhibiting this pathway is to directly target the IKK complex.
This guide will explore a series of orthogonal assays designed to validate a hypothetical IKK inhibitor, from confirming downstream pathway inhibition to demonstrating direct target engagement.
Logical Workflow for MOA Confirmation
A hierarchical approach is recommended to build a compelling case for a compound's MOA. This typically begins with confirming the inhibition of downstream signaling events and progresses to demonstrating direct binding to the intended target.
Comparison of Orthogonal Assays for NF-κB Pathway Inhibition
The following tables summarize quantitative data for known NF-κB inhibitors across a panel of orthogonal assays. It is important to note that IC50 values can vary between different studies and experimental conditions.
Cell-Based Assays: Measuring Pathway Inhibition
| Assay Type | Principle | Compound | Target | IC50 (µM) | Reference |
| Luciferase Reporter Assay | Measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements. | Curcumin | NF-κB | ~2.16 | [5] |
| BAT3 | NF-κB | ~6 | [6] | ||
| Ecteinascidin 743 | NF-κB | 0.02 | [7] | ||
| Western Blot (p-IκBα) | Detects the phosphorylation of IκBα, a key step in NF-κB activation, via immunoblotting. | BAY 11-7085 | IKK | ~10 | [8] |
| Cytokine ELISA (TNF-α) | Quantifies the secretion of pro-inflammatory cytokines, such as TNF-α, which are downstream targets of NF-κB. | Curcumin | NF-κB | Not specified | |
| High-Content Screening (NF-κB Translocation) | Images and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. | BAY 11-7085 | IKK | ~10 | [8] |
Biophysical Assays: Confirming Direct Target Engagement
| Assay Type | Principle | Compound | Target | Metric | Value | Reference |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. A positive thermal shift indicates direct engagement. | Selumetinib | MEK1 | ΔTagg | +4.2 °C | [9] |
| Surface Plasmon Resonance (SPR) | A label-free method to measure the binding kinetics and affinity of a small molecule to its purified target protein immobilized on a sensor chip. | IKKβ NBD Peptide | NEMO | KD | 35 µM | [10] |
| IKKβ C-terminal region | NEMO | KD | 1 µM | [10] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Plate HEK293 or HeLa cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[11] Alternatively, use a stable cell line expressing the reporter construct.[12]
-
Compound Treatment: After 24 hours, pre-treat the cells with varying concentrations of the test compound or vehicle control for 1-2 hours.[11]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.[1][11]
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.[11]
Western Blot for Phosphorylated IκBα
This method directly assesses the phosphorylation of IκBα, a proximal event to the putative drug target (IKK).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with TNF-α (e.g., 20 ng/mL) for 5-15 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[14] Incubate with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][14]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Inflammatory Cytokines (e.g., TNF-α)
This assay measures the functional downstream consequence of NF-κB inhibition.
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody against the cytokine of interest (e.g., TNF-α) overnight at room temperature.[15]
-
Blocking: Wash the plate and block with 1% BSA in PBS for at least 1 hour.[15]
-
Sample Incubation: Add cell culture supernatants (from cells treated with the test compound and stimulated) and standards to the wells and incubate for at least 2 hours.[15]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 2 hours.[15]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.[15]
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate until color develops.[15]
-
Stop and Read: Stop the reaction with a stop solution and read the absorbance at 450 nm.[15]
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Signaling Pathway Diagram
By employing a strategic combination of these orthogonal assays, researchers can build a robust and compelling data package to confidently confirm the mechanism of action for novel NF-κB pathway inhibitors. This multi-faceted approach is essential for making informed decisions in the progression of drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Affinity Interaction between IKKβ and NEMO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Human TNF-α ELISA Development Kit - Leinco Technologies [leinco.com]
A Comparative Analysis of Pyridazinone and Quinazoline Inhibitors for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms of action, and experimental evaluation of two prominent classes of kinase inhibitors.
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, pyridazinone and quinazoline scaffolds have emerged as privileged structures for the development of potent and selective inhibitors. Both heterocycles offer versatile platforms for chemical modification, leading to a diverse array of compounds targeting various cellular signaling pathways. This guide provides a comparative overview of pyridazinone and quinazoline inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid researchers in their drug development endeavors.
I. Comparative Performance and Efficacy
The following tables summarize the inhibitory activities of representative pyridazinone and quinazoline derivatives against various biological targets. The data, collated from multiple studies, highlights the distinct and overlapping target profiles of these two inhibitor classes.
Pyridazinone Inhibitors: A Summary of In Vitro Potency
| Compound | Target | IC50 | Reference |
| Ponalrestat | Aldose Reductase (ALR2) | 20 nM | [1] |
| Zopolrestat | Aldose Reductase (ALR2) | 2.1 nM | [1] |
| Compound 4ba | PDE4B | 251 nM | [2] |
| [18F]27 | Mitochondrial Complex 1 (MC1) | 8 - 4000 nM (range for series) | |
| Compound 10l | VEGFR-2 | - | [3] |
| Compound 17a | VEGFR-2 | - | [3] |
| Compound 14e | FABP4 | 1.57 µM |
Quinazoline Inhibitors: A Summary of In Vitro Potency
| Compound | Target(s) | IC50 | Cell Line (for cytotoxicity) | IC50 (Cytotoxicity) | Reference |
| Gefitinib | EGFR | - | - | - | |
| Erlotinib | EGFR | - | - | - | |
| Lapatinib | EGFR, HER2 | - | - | - | |
| Vandetanib | VEGFR, EGFR, RET | - | - | - | |
| Afatinib | EGFR, HER2 | - | - | - | |
| Compound 6 | EGFR, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | - | - | [4] |
| Compound 12 | EGFRT790M, VEGFR-2 | 72.8 nM, 52.3 nM | MCF-7 | 97.7 nM | [4] |
| Compound 22a | VEGFR-2 | 60.00 nM | HepG2 | 24.10 µM | [4] |
| Compound 22b | VEGFR-2 | 86.36 nM | HepG2 | 17.39 µM | [4] |
| Compound 47c | CDK2 | 0.63 µM | MDA-MB-435 | 3.03 µM | [4] |
| Compound (U) | PARP-1, PARP-2 | 13.3 nM, 67.8 nM | MX-1 | 3.2 µM | [1] |
| Compound (Op) | Tubulin Polymerization | 1.2 µM | Various | - | [1] |
| Compound (Qr) | Tubulin Polymerization | 2.45 µM | - | 0.11 µM | [1] |
| Compound VIII | VEGFR-2 | 60.00 nM | HepG2, PC3, MCF-7 | 24.10 µg/mL, 40.90 µg/mL, 33.40 µg/mL | [5] |
II. Mechanisms of Action and Signaling Pathways
Pyridazinone and quinazoline inhibitors exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the primary mechanisms of action for each class of inhibitors.
Pyridazinone Inhibitors: Targeting Inflammation and Cell Metabolism
Pyridazinone derivatives have been extensively studied for their anti-inflammatory and neuroprotective properties. A significant number of these compounds function by inhibiting enzymes like Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[2][6] Additionally, some pyridazinones target Monoamine Oxidase B (MAO-B), playing a role in the treatment of neurodegenerative diseases.
Quinazoline Inhibitors: A Cornerstone of Cancer Therapy
Quinazoline derivatives are renowned for their potent anticancer activity, primarily through the inhibition of protein kinases.[7][8][9] Many approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Their mechanism often involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[7]
III. Key Experimental Protocols
To ensure the reproducibility and standardization of research findings, this section provides detailed protocols for key in vitro and in vivo assays commonly used to evaluate the efficacy of pyridazinone and quinazoline inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.
-
Prepare the kinase, substrate (peptide or protein), and ATP solutions in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations should be determined empirically.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO control to each well.
-
Add the kinase solution (e.g., 2.5 µL) to each well.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal using an appropriate method (e.g., luminescence-based ADP detection, fluorescence, or radioactivity). For luminescence, add the detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of an inhibitor in a mouse xenograft model.
Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined endpoint (e.g., maximum size, signs of morbidity).
-
Excise the tumors for weight measurement, histological analysis, and other downstream applications.
-
IV. Conclusion
Both pyridazinone and quinazoline scaffolds have proven to be exceptionally fruitful starting points for the development of targeted inhibitors. Quinazolines have a well-established track record in oncology, particularly as tyrosine kinase inhibitors, with several FDA-approved drugs on the market. Pyridazinones, while also showing promise in oncology, have demonstrated significant potential in treating inflammatory and neurodegenerative diseases through the inhibition of different enzyme classes.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute experiments that will advance the development of novel and effective inhibitors based on these versatile heterocyclic systems.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the analysis of structurally related chemicals, including piperazine and pyridazinone derivatives, to ensure the highest safety standards in the laboratory.
Hazard Profile and Safety Summary
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to include:
-
Skin Irritation and Burns : The piperazine moiety, in particular, is associated with causing severe skin burns.[1][2]
-
Serious Eye Damage : Contact with the eyes may result in serious damage.[1][2]
-
Harmful if Swallowed : Ingestion of the compound may be harmful.[1][3]
-
Allergic Reactions : The piperazine component can lead to allergic skin reactions.[2]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are required.[4] A face shield should be worn in addition to goggles when there is a risk of splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential.[1] It is recommended to consult glove manufacturer data for specific chemical resistance. |
| Body Protection | A flame-resistant lab coat is required.[4] For operations with a higher risk of exposure, disposable coveralls should be considered.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the necessary steps for the safe handling of this compound.
-
Preparation and Risk Assessment :
-
Before handling, review all available safety information for piperazine and pyridazinone-containing compounds.[1]
-
Ensure that a designated and properly labeled hazardous waste container is readily accessible.[1]
-
Verify that safety showers and eyewash stations are unobstructed and in close proximity to the workstation.[2]
-
-
Engineering Controls :
-
All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to ensure adequate ventilation.[1]
-
-
Handling the Compound :
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid, do so in the fume hood to avoid inhalation of any dust particles.
-
Avoid all direct contact with the skin and eyes.[1]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[1] Dispose of all contaminated cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental and personal safety.
-
Waste Collection :
-
All waste containing the compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Do not mix this waste with other incompatible waste streams.
-
-
Decontamination :
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, isopropanol), followed by a wash with soap and water.[1]
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
-
Final Disposal :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Note: A placeholder for the chemical structure, as a definitive public domain image is unavailable. The structure is defined by its IUPAC name.)